Cortisone-d2
Description
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Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-deuteriooxy-17-(2-deuteriooxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22D,26D |
InChI Key |
MFYSYFVPBJMHGN-HMNXMUCYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cortisone-d2 molecular weight and formula
This guide provides a detailed summary of the fundamental physicochemical properties of Cortisone-d2, a deuterated analog of Cortisone (B1669442). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Core Physicochemical Data
The essential quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | References |
| Molecular Formula | C21H26D2O5 | [][2][3] |
| Molecular Weight | 362.46 g/mol | [][4] |
| Alternate Molecular Weight | 362.47 g/mol | [2][3][5] |
| Synonyms | 4-Pregnen-17α,21-diol-3,11,20-trione-1,2-d2, 17-Hydroxy-11-dehydrocorticosterone-d2 | [][2] |
| Parent Drug | Cortisone | [2] |
| Purity | > 95% | [] |
Logical Relationship of this compound
The following diagram illustrates the relationship between this compound and its parent compound, highlighting its primary application as a labeled internal standard.
Caption: Relationship between Cortisone and its deuterated form, this compound.
Experimental Applications and Methodologies
This compound serves as a crucial internal standard in various analytical and pharmacokinetic studies.[2] Its use significantly enhances the accuracy of quantification methods for Cortisone in biological matrices.
Bioanalytical Methodologies
While specific, detailed experimental protocols are proprietary and vary between laboratories, the general workflow for the use of this compound as an internal standard in mass spectrometry-based assays is outlined below.
Caption: General workflow for using this compound as an internal standard.
Disclaimer: The detailed experimental protocols for specific assays are typically developed and validated in-house by research laboratories and are not publicly available in extensive detail. The workflow provided is a generalized representation.
Signaling Pathways
Cortisone, the parent compound of this compound, is a glucocorticoid that exerts its effects through interaction with the glucocorticoid receptor. Cortisone itself is a metabolite of cortisol and acts as an immunosuppressant and anti-inflammatory agent.[4] At high concentrations, cortisone can interfere with the binding of glucocorticoids to their receptors.[4]
The following diagram illustrates a simplified overview of the glucocorticoid signaling pathway.
Caption: Simplified glucocorticoid signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Cortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated cortisone (B1669442). It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are engaged in the use of isotopically labeled compounds for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative assays.
Introduction to Deuterated Cortisone
Cortisone, a glucocorticoid steroid hormone, plays a crucial role in a variety of physiological processes, including the regulation of metabolism, immune response, and inflammation. Deuterium-labeled cortisone is an invaluable tool in biomedical research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), provides a means to trace the metabolic fate of the molecule without altering its fundamental chemical properties. This isotopic labeling is critical for studies on drug metabolism and pharmacokinetics (DMPK), enabling precise quantification and differentiation from endogenous levels of the hormone.
Synthesis of Deuterated Cortisone
The synthesis of deuterated cortisone can be approached through various strategies, primarily involving the introduction of deuterium atoms at specific, non-exchangeable positions within the steroid nucleus. The choice of synthetic route often depends on the desired labeling pattern and the availability of starting materials.
Synthesis of [6,7-²H]Cortisone
A common method for preparing deuterium-labeled cortisone involves the deuteration of a Δ⁴,⁶-dieneone intermediate derived from commercially available cortisone acetate (B1210297).[1]
Experimental Protocol:
-
Formation of the Δ⁴,⁶-dieneone: Cortisone acetate is treated with a suitable reagent, such as chloranil, in a solvent like tert-butanol (B103910) to introduce a second double bond at the C6-C7 position, yielding 17α,21-dihydroxypregna-4,6-diene-3,11,20-trione 21-acetate.
-
Protection of the Side Chain: The 17α-hydroxy and 21-hydroxy groups are protected to prevent unwanted side reactions during deuteration. This can be achieved by forming a bismethylenedioxy (BMD) derivative.[2]
-
Deuteration: The protected dieneone is then subjected to catalytic deuteration. A common method involves the use of a deuterium source, such as deuterium gas (D₂), in the presence of a catalyst like palladium on carbon (Pd/C) in a suitable solvent.
-
Deprotection: The protecting groups are removed to yield [6,7-²H]cortisone.
Multi-Deuteration Strategies
For applications requiring a higher degree of deuterium labeling to shift the mass sufficiently for mass spectrometry-based quantification, multi-deuteration strategies are employed. These methods often involve a combination of hydrogen-deuterium exchange reactions and reductive deuteration.[2][3]
Experimental Protocol for Multi-Deuterated Cortisone Analogs (adapted from cortisol synthesis):
-
Protection of Functional Groups: The C-17 dihydroxyacetone side chain of cortisone is protected, for instance, as a bismethylenedioxy (BMD) derivative.[2]
-
Hydrogen-Deuterium Exchange: The protected cortisone is subjected to a base-catalyzed hydrogen-deuterium exchange using a deuterated solvent and base, such as NaOD in MeOD. This can introduce deuterium at positions like C-1, C-2, and C-4.[2][3]
-
Reductive Deuteration: For introducing deuterium at other positions, reductive deuteration can be employed. For example, reduction of a ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium at the corresponding alcohol position. This is more directly applicable to the synthesis of deuterated cortisol from cortisone but highlights a potential strategy.[2]
-
Deprotection: The protecting groups are removed to yield the multi-deuterated cortisone.
Purification of Deuterated Cortisone
The purification of deuterated cortisone is a critical step to ensure the removal of unlabeled starting materials, reaction byproducts, and other impurities. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used method for the purification of corticosteroids.[4]
Experimental Protocol:
-
HPLC System: A standard HPLC or ultra-high-performance liquid chromatography (UHPLC) system is used.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically employed.[4]
-
Mobile Phase: A gradient elution is commonly used with:
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[4]
-
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[4]
-
Detection: UV detection is suitable for monitoring the elution of cortisone.
Table 1: HPLC Purification Parameters for Corticosteroids
| Parameter | Value | Reference |
| Column Type | C18 Reversed-Phase | [4] |
| Column Dimensions | 2.1 x 50 mm, 1.8 µm | [4] |
| Mobile Phase A | Water + 0.1% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | [4] |
| Flow Rate | 0.3-0.5 mL/min | [4] |
| Column Temperature | 40°C | [4] |
Analytical Characterization and Isotopic Purity Assessment
Following purification, it is essential to confirm the chemical identity, purity, and isotopic enrichment of the deuterated cortisone. A combination of analytical techniques is used for this purpose.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for determining the molecular weight and isotopic distribution of the labeled compound.[1][2][3]
Experimental Protocol (LC-MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.[4]
-
Analysis: By comparing the mass spectra of the deuterated cortisone with an unlabeled standard, the number and location of deuterium atoms can be inferred, and the isotopic purity can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the position of deuterium labeling. In ¹H NMR, the disappearance of a signal corresponding to a specific proton indicates successful deuteration at that position. ²H NMR directly detects the deuterium nuclei, providing definitive evidence of their location.[5][6][7][8][9]
Table 2: Isotopic Purity of Deuterated Steroids from Literature
| Compound | Isotopic Purity (atom% D) | Analytical Method | Reference |
| [²H₅]Tetrahydrocortisol (THF-d5) | 86.17 | GC-MS | [3] |
| [²H₅]allo-Tetrahydrocortisol (allo-THF-d5) | 74.46 | GC-MS | [3] |
| [²H₅]Tetrahydrocortisone (THE-d5) | 81.90 | GC-MS | [3] |
| [⁹,¹¹,¹²,¹²-²H₄]Cortisol (Cortisol-d4) | 78.1 (d4) | GC-MS | [2] |
Cortisone Signaling Pathway
Cortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[10][11] The signaling pathway can be broadly divided into genomic and non-genomic mechanisms.
Genomic Pathway:
-
Cellular Entry: Cortisone, being lipophilic, passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, cortisone binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[12]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and exposing a nuclear localization signal.[10] The activated GR-ligand complex then translocates into the nucleus.[12]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[11]
Non-Genomic Pathway:
Cortisone can also elicit rapid, non-genomic effects through membrane-bound GRs or by interacting with other signaling molecules in the cytoplasm.[11][13]
Caption: Genomic signaling pathway of cortisone via the glucocorticoid receptor.
Experimental Workflow
The overall workflow for the synthesis and purification of deuterated cortisone involves a series of sequential steps, from initial synthesis to final characterization.
Caption: General experimental workflow for deuterated cortisone synthesis and purification.
References
- 1. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Introduction: The Role of Internal Standards in Quantitative Bioanalysis
An In-depth Technical Guide to Isotopic Purity Requirements for Cortisone-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the field of quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS), achieving accurate and precise measurement of an analyte is paramount. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. A SIL IS is chemically identical to the analyte of interest (cortisone) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[3]
This near-identical physicochemical behavior ensures that the IS co-elutes with the analyte and experiences similar effects from sample preparation (e.g., extraction losses) and instrument analysis (e.g., ionization suppression or enhancement).[4] By using the ratio of the analyte's response to the IS's response for quantification, analysts can significantly improve the accuracy, precision, and robustness of the bioanalytical method.[2][5]
The Critical Importance of Isotopic Purity for this compound
While this compound is an ideal IS for cortisone (B1669442) quantification, its utility is fundamentally dependent on its isotopic purity . Isotopic purity refers to the percentage of the IS that is fully deuterated at the specified positions, as opposed to containing fewer deuterium (B1214612) atoms or no deuterium atoms at all (the "unlabeled" d0 analyte).[6]
Insufficient isotopic purity can severely compromise bioanalytical data in several ways:
-
Inaccurate Quantification: The most significant issue arises from the presence of the unlabeled analyte (cortisone, d0) as an impurity in the this compound standard. This impurity will contribute to the signal measured for the actual analyte in the sample, leading to a systematic overestimation of the analyte's concentration. This problem is especially pronounced at the lower limit of quantification (LLOQ), where the analyte's concentration is lowest.[7]
-
Non-Linear Calibration Curves: Interference from isotopic impurities can disrupt the linear relationship between the concentration and the response ratio, causing calibration curves to become non-linear and biasing the results.[7]
-
Cross-Talk: "Cross-talk" occurs when isotopes from one molecule contribute to the signal of another. This can happen in two ways: 1) the unlabeled analyte (d0) in the IS contributes to the analyte signal, and 2) naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated IS. This is a particular concern for doubly deuterated standards like this compound and must be carefully evaluated.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized International Council for Harmonisation (ICH) M10 guideline, emphasize the need to ensure the quality of reference standards. The guideline explicitly states that for SIL-IS, the presence of unlabeled analyte should be checked, and its potential influence must be evaluated during method validation.[8][9]
Quantitative Isotopic Purity Specifications
While regulatory guidelines do not set a single, absolute numerical requirement for isotopic purity, industry best practices and scientific literature provide clear recommendations. The ultimate acceptance criterion is performance-based and must be demonstrated during method validation.
| Parameter | Recommended Specification | Method of Verification | Rationale |
| Isotopic Enrichment | ≥98% | High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | A high percentage of the desired deuterated molecule ensures a strong, clean signal for the internal standard and minimizes the presence of other isotopologues.[7] |
| Contribution of Unlabeled Analyte (d0 Impurity) | Should not impact accuracy and precision, especially at the LLOQ. A common target is for the contribution to be <20% of the LLOQ response. | HR-MS, LC-MS/MS | The presence of unlabeled cortisone in the this compound standard directly adds to the analyte signal, causing a positive bias in results. This must be assessed by analyzing a blank matrix spiked only with the IS.[8][9] |
| Other Isotopic Impurities (e.g., d1) | Must be assessed and shown not to interfere with quantification. | HR-MS | Partially deuterated impurities can also potentially contribute to the analyte signal or interfere with other components in the assay. |
| Chemical Purity | >99% | HPLC-UV, LC-MS | Ensures that the standard is free from other chemical compounds that could interfere with the assay or degrade over time. |
Methodologies for Determining Isotopic Purity
Verifying the isotopic purity of a this compound internal standard is a critical step before its use in regulated bioanalysis. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques for this assessment.[6][10]
Experimental Workflow for Purity Verification
The following diagram illustrates the general workflow for verifying the isotopic purity of a newly acquired this compound internal standard.
Caption: Workflow for the verification of this compound isotopic purity.
Protocol 1: Assessment of Isotopic Purity by HR-MS
This protocol outlines a general method for determining the isotopic distribution and purity of this compound using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[10][11]
1. Objective: To resolve and quantify the relative abundance of all isotopologues (d0, d1, d2, etc.) of cortisone present in the internal standard material.
2. Materials:
- This compound Internal Standard
- LC-MS grade acetonitrile (B52724) and water
- Calibrated high-resolution mass spectrometer
3. Sample Preparation: a. Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. b. Further dilute the stock solution to a working concentration of approximately 1 µg/mL using 50:50 acetonitrile/water. This concentration should provide a strong signal without saturating the detector.
4. Instrumentation and Method: a. Mode: Direct infusion via syringe pump or a simple isocratic LC method. b. Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q Exactive™, Orbitrap™). c. Ionization Mode: Electrospray Ionization (ESI), Positive. d. Acquisition Mode: Full Scan MS. e. Resolution: Set to a high resolving power (e.g., ≥70,000) to ensure baseline separation of the isotopologue peaks. f. Scan Range: A narrow scan range centered around the mass of this compound (e.g., m/z 360-370) to maximize scan speed and sensitivity. g. Calibration: Ensure the instrument is recently calibrated to achieve high mass accuracy.
5. Data Analysis: a. Acquire the mass spectrum for the this compound sample. b. Extract the ion chromatograms or spectra for the expected monoisotopic masses of cortisone (d0), cortisone-d1, and this compound. c. Integrate the peak areas for each isotopologue. d. Calculate the isotopic purity (enrichment) as follows:
- Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2) + ...)] x 100
Protocol 2: Assessment by ¹H NMR Spectroscopy
This protocol provides a method to confirm the structure, identify the location of deuterium labeling, and quantify the amount of residual, non-deuterated compound.[10]
1. Objective: To quantify the amount of residual protons at the sites of deuteration, providing a direct measure of the unlabeled (d0) impurity.
2. Materials:
- This compound Internal Standard
- High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-field NMR spectrometer (e.g., ≥400 MHz)
3. Sample Preparation: a. Accurately weigh a sufficient amount of the this compound standard (typically 5-10 mg) and dissolve it in a precise volume of the deuterated solvent in an NMR tube.
4. NMR Acquisition: a. Experiment: A standard quantitative ¹H NMR experiment. b. Temperature: Maintain a constant, calibrated temperature (e.g., 298 K). c. Pulse Sequence: Use a standard 90° pulse sequence. d. Relaxation Delay (d1): Set a long relaxation delay (at least 7 times the longest T₁ of the protons of interest) to ensure full relaxation and accurate integration. e. Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
5. Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate the area of a signal from a proton known not to be deuterated (a reference peak). c. Integrate the area of the residual proton signal at the position where deuteration was intended. d. The percentage of the unlabeled (d0) impurity can be calculated by comparing the integral of the residual proton signal to the integral of the non-deuterated reference proton signal, accounting for the number of protons each signal represents.
Cortisone Signaling Pathway
To understand the biological context of cortisone, it is essential to be familiar with its mechanism of action. Cortisone itself is an inactive prohormone. It is converted in the body to its active form, cortisol, by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Cortisol then acts by binding to the glucocorticoid receptor (GR).[1][5][12]
Caption: The glucocorticoid receptor signaling pathway initiated by cortisone.
Conclusion and Best Practices
The use of this compound as an internal standard is a powerful strategy for achieving high-quality data in the quantitative bioanalysis of cortisone. However, the integrity of this data is wholly dependent on the isotopic purity of the standard. It is imperative that researchers and scientists in drug development do not implicitly trust the purity stated on a certificate of analysis. Independent verification using robust analytical techniques like HR-MS and NMR is a crucial component of good scientific practice and regulatory compliance. By rigorously assessing and controlling for isotopic impurities, laboratories can ensure the accuracy, reliability, and defensibility of their bioanalytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
A Technical Guide to High-Purity Cortisone-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of high-purity Cortisone-d2, a deuterated analog of the endogenous glucocorticoid cortisone (B1669442). The strategic substitution of hydrogen with deuterium (B1214612) atoms provides a stable, heavier isotope essential for use as an internal standard in mass spectrometry-based quantification.[1][2] This guide details the specifications from commercial suppliers, outlines established experimental protocols for its use, and illustrates the fundamental signaling pathways of corticosteroids.
Commercial Availability and Specifications
High-purity this compound is available from several specialized chemical suppliers. It is primarily utilized as an internal standard for the precise quantification of cortisone in various biological matrices, enhancing the accuracy of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The choice of supplier may depend on the specific purity requirements, available characterization data, and cost.
Below is a summary of quantitative data from various commercial suppliers.
| Supplier/Source | Chemical Purity | Isotopic Purity (Enrichment) | Molecular Formula | Molecular Weight | CAS Number | Notes |
| BOC Sciences | > 95% | Not Specified | C₂₁H₂₆D₂O₅ | 362.46 | Not Specified | Labeled Cortisone used as an anti-inflammatory drug.[] |
| Veeprho | Not Specified | Not Specified | Not Specified | Not Specified | 2687960-86-5 | Described as a deuterium-labeled analog of Cortisone used as an internal standard.[1] |
| Cambridge Isotope Laboratories, Inc. (via SmallMolecules.com) | 95% | 98% (for D2) | C₂₇H₄₁D₃O | Not Specified | 53-06-5 (unlabelled) | The molecular formula appears to be for a different deuterated compound. |
| Benchchem | Usually 95% | Not Specified | C₂₁H₂₈O₅ | 362.5 g/mol | Not Specified | |
| MedChemExpress | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Described as a deuterium-labeled Cortisone that can be used as a tracer or internal standard.[2] |
Experimental Protocols
The accurate quantification of cortisone in biological samples is critical for many research and clinical applications. This compound is an ideal internal standard to correct for variability during sample preparation and analysis.[4]
Sample Preparation for LC-MS/MS Analysis
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte from complex biological matrices like serum or plasma.[4][5] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4]
Liquid-Liquid Extraction (LLE) Protocol: [6]
-
Aliquoting: Transfer 200 µL of the serum sample to a clean microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a known amount of this compound internal standard working solution to the sample.[6]
-
Extraction: Add 1.5 mL of methyl-tert-butyl ether (MTBE), and vortex the mixture for 1 minute to ensure thorough mixing.[6]
-
Phase Separation: Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
Evaporation: Carefully transfer the upper organic layer to a new clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[6][7] Vortex briefly and transfer to an autosampler vial for analysis.[7]
Caption: A typical liquid-liquid extraction (LLE) workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for the sensitive and specific quantification of steroids.[5] A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and is considered the gold standard for targeted quantitative analysis.[6]
Typical LC-MS/MS Parameters:
| Parameter | Specification |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[6][8] |
| Mobile Phase A | Water with 0.1% formic acid.[6] |
| Mobile Phase B | Methanol or acetonitrile (B52724) with 0.1% formic acid.[6] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed.[9] |
| Flow Rate | 0.2 - 0.5 mL/min.[6] |
| Column Temperature | 40 °C.[6] |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode.[6] |
| Analyzer | Triple Quadrupole (QqQ) Mass Spectrometer.[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[5] |
| MRM Transitions | Cortisone: m/z 361.2 → 163.1 (Quantifier), 361.2 → 121.0 (Qualifier).[9] this compound: Specific transitions are monitored based on the deuteration pattern.[9] |
Signaling Pathways
Corticosteroids, including cortisone (which is converted to the active form, cortisol), exert their wide-ranging physiological effects primarily through a genomic pathway involving the glucocorticoid receptor (GR).[5][10]
Genomic Signaling Pathway:
-
Cell Entry: Being lipophilic, corticosteroids diffuse across the cell membrane.[11]
-
Receptor Binding: In the cytoplasm, the corticosteroid binds to the glucocorticoid receptor (GR), which is part of a large multi-protein complex including heat shock proteins (hsp90, hsp70).[10]
-
Conformational Change: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[10]
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[10]
-
Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[12]
-
Gene Transcription: The binding of the GR dimer to GREs modulates the transcription of target genes, leading to either increased (transactivation) or decreased (transrepression) synthesis of specific proteins, which ultimately results in the physiological response.[10]
Caption: The genomic signaling pathway of corticosteroids via the glucocorticoid receptor.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Stability and Recommended Storage of Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for Cortisone-d2. While specific, in-depth public stability data for this compound is limited, this document synthesizes available information from analogous compounds, manufacturer recommendations, and established principles of steroid chemistry to offer a robust resource for handling and storing this deuterated analog. The inclusion of deuterium (B1214612) can enhance metabolic and chemical stability compared to the non-deuterated counterpart due to the kinetic isotope effect.[1][2]
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on information from suppliers and stability data of related corticosteroids.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Light/Moisture Protection |
|---|---|---|---|
| Solid (Neat) | Long-term | -20°C[1] | Protect from light and moisture.[3] Store in a tightly sealed container.[3] |
| Short-term | Room Temperature[3] | Protect from light and moisture.[3] | |
| In Solution | Short-term | 2-8°C[1] | Protect from light. Use within a limited time frame (e.g., up to 14 days, based on hydrocortisone (B1673445) data).[1] |
| | Long-term | ≤ -20°C[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
It is crucial to note that repeated freeze-thaw cycles for solutions are generally not advised as they can lead to degradation.[1] For solid forms, storage at room temperature away from light and moisture is also an option.[3]
Stability Profile and Degradation Pathways
Key degradation mechanisms for corticosteroids include oxidation, β-elimination, and Mattox rearrangement.[4] The presence of clay minerals, which can contain ferric iron, has been shown to accelerate the oxidative degradation of hydrocortisone.[6]
The metabolic interconversion between cortisone (B1669442) and cortisol is a critical aspect of its biological activity, regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[7][8]
Below is a diagram illustrating a potential degradation pathway for cortisone.
Experimental Protocols for Stability Assessment
A well-designed stability study is essential to determine the shelf-life and appropriate storage conditions for this compound. The following is a generalized protocol based on common practices for corticosteroid stability testing.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (solid)
-
Appropriate solvents (e.g., methanol, acetonitrile)
-
pH buffers
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, MS)[4][5]
-
Environmental chambers (for controlled temperature and humidity)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Prepare working solutions at various concentrations.
-
For forced degradation studies, expose solutions to stress conditions such as acid, base, oxidation (e.g., H2O2), heat, and light.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically using RP-HPLC or UPLC-MS/MS.[4][5] This method must be able to separate the parent compound from its degradation products.
-
A common mobile phase composition for corticosteroid analysis is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[4][9]
-
Detection is often performed using UV spectrophotometry at a wavelength around 240-254 nm.[9][10][11]
-
-
Stability Study Conditions:
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics and predict the shelf-life.
-
Below is a workflow diagram for a typical stability study.
Concluding Remarks
While specific stability data for this compound is not extensively published, by leveraging the knowledge of cortisone and other corticosteroids, a robust framework for its handling and storage can be established. The provided recommendations and protocols are intended to guide researchers in maintaining the quality and integrity of this compound for their studies. It is always advisable to consult the manufacturer's certificate of analysis for any lot-specific storage information.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 6. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
An In-Depth Technical Guide on the In Vivo Pharmacokinetic Profile of Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone-d2, a deuterated analog of the endogenous glucocorticoid cortisone (B1669442), serves as an invaluable tool in metabolic and pharmacokinetic research. The inclusion of deuterium (B1214612) atoms enables its distinction from endogenous cortisone, facilitating precise tracking and quantification within biological systems.[1] This guide provides a comprehensive overview of the pharmacokinetic profile of cortisone, which is presumed to be nearly identical to that of this compound, along with detailed experimental methodologies and an exploration of the relevant signaling pathways.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic data for this compound in humans is not extensively documented in publicly available literature, the pharmacokinetic profile of its non-deuterated counterpart, hydrocortisone (B1673445) (cortisol), is well-established and serves as a reliable reference.[1] Corticosteroids are primarily metabolized in the liver, and their clearance rates are influenced by factors such as plasma protein binding.[1][2]
Key Pharmacokinetic Parameters of Cortisone (as Hydrocortisone)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~96% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3] |
| Plasma Half-life (t½) | ~1.7 hours | [3] |
| Volume of Distribution (Vd) | 34 L | [3] |
| Total Body Clearance | 18 L/hr | [3] |
Note: These values can vary depending on the dosage and individual patient characteristics.
Metabolism and Excretion
Cortisone is a prodrug that is converted to its active form, cortisol, primarily in the liver by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] Conversely, cortisol is inactivated to cortisone in peripheral tissues, particularly the kidneys, by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4][5][6] This reversible conversion is a key regulatory mechanism of glucocorticoid activity.[5][7] The metabolites of cortisol are further processed in the liver to increase their water solubility and are then excreted in the urine.[2][6]
Experimental Protocols
The investigation of cortisone pharmacokinetics in vivo necessitates robust and validated experimental designs. A typical study involves the administration of the compound to subjects, followed by serial blood sampling and analysis of the biological matrix.
1. Subject Preparation and Dosing
-
Subject Selection: Healthy volunteers or specific patient populations are recruited based on the study's objectives.
-
Endogenous Cortisol Suppression: To accurately measure the pharmacokinetics of exogenous cortisone, endogenous cortisol production is often suppressed by the administration of a potent glucocorticoid like dexamethasone (B1670325) prior to the study.[3][8]
-
Dosing: A single oral or intravenous dose of cortisone or this compound is administered.[3] For oral administration, the dose is typically given with a standardized volume of water after an overnight fast.
2. Sample Collection
-
Blood Sampling: Venous blood samples are collected into appropriate anticoagulant-containing tubes at predefined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma/Serum Preparation: Blood samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.
3. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of corticosteroids in biological matrices due to its high sensitivity and specificity.[1][9][10]
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., Cortisone-d4 if analyzing this compound, or another deuterated corticosteroid) is added to each plasma/serum sample, calibrator, and quality control sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the samples to remove proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Further purification of the analyte from the biological matrix can be achieved through liquid-liquid extraction with a solvent like methyl tert-butyl ether or through solid-phase extraction using a suitable cartridge.
-
Reconstitution: The extracted and dried samples are reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used to separate the analyte from other endogenous compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of formic acid or ammonium (B1175870) formate, is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard are monitored.[1]
-
-
Data Analysis:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Quantification: The concentration of this compound in the unknown samples is determined from the calibration curve using the measured peak area ratios.
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.[11]
-
Mandatory Visualizations
Signaling Pathway
Caption: Cortisone to Cortisol conversion and subsequent genomic signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisone - Wikipedia [en.wikipedia.org]
- 5. research.unipd.it [research.unipd.it]
- 6. UpToDate 2018 [doctorabad.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effect of dose size on the pharmacokinetics of oral hydrocortisone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]
- 11. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cortisone-d2 and Other Deuterated Tracers for the In Vivo Assessment of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Enzyme Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, type 1 and type 2, are critical regulators of glucocorticoid action at the tissue level. They interconvert active cortisol and inactive cortisone (B1669442), thereby controlling the activation of glucocorticoid and mineralocorticoid receptors.[1][2][3][4][5] Dysregulation of 11β-HSD activity is implicated in various pathologies, including metabolic syndrome, hypertension, and neurodegenerative diseases, making these enzymes attractive therapeutic targets.[5][6][7] Assessing the in vivo activity of 11β-HSD isozymes is crucial for understanding disease pathogenesis and for the pharmacodynamic evaluation of novel inhibitors.[6][8][9] This technical guide provides an in-depth overview of the use of stable isotope-labeled tracers, such as deuterated cortisone and cortisol, for the dynamic and specific measurement of 11β-HSD1 and 11β-HSD2 activities in clinical and preclinical research.
The 11β-HSD System and the Tracer Principle
The two key isozymes of 11β-HSD govern the local availability of cortisol:
-
11β-HSD1: This enzyme is bidirectional but primarily functions as a reductase in vivo, converting inactive cortisone to active cortisol, particularly in the liver, adipose tissue, and brain.[1][3][4][6] It uses NADPH as a cofactor.[4]
-
11β-HSD2: This enzyme is a unidirectional dehydrogenase that inactivates cortisol by converting it to cortisone.[1][3][4] It is predominantly found in mineralocorticoid target tissues like the kidney, colon, and placenta, where it protects the mineralocorticoid receptor from illicit occupation by cortisol.[1][2][4][10]
Conventional methods that measure static ratios of cortisol to cortisone in plasma or urine provide only a net balance of the activities of both enzymes.[1] Stable isotope tracers, however, allow for the dynamic assessment of the individual dehydrogenase and reductase activities in vivo.[1][3][11] By introducing a deuterated steroid, its conversion into specific metabolites can be traced, providing a direct measure of enzyme activity.[3][12][13]
The most sophisticated application of this principle uses [9,11,12,12-²H]₄-cortisol (d4-cortisol). When d4-cortisol is administered, its metabolism reveals the activity of both isozymes:
-
11β-HSD2 (Dehydrogenase Activity): This enzyme removes the deuterium (B1214612) at the 11α-position, converting d4-cortisol into [9,12,12-²H]₃-cortisone (d3-cortisone).[1][3]
-
11β-HSD1 (Reductase Activity): The newly formed d3-cortisone then serves as a substrate for 11β-HSD1, which reduces it to [9,12,12-²H]₃-cortisol (d3-cortisol).[1][3][12]
The rate of appearance of d3-cortisol is a specific measure of 11β-HSD1 reductase activity.[3][12][13] Similarly, infusing a tracer like 1,2-[²H]₂-cortisone (d2-cortisone) and measuring its dilution by endogenous cortisone can be used to quantify cortisone production.[3][14]
Visualizing the Tracer Pathway
The following diagram illustrates the metabolic fate of deuterated cortisol tracers through the 11β-HSD system.
Caption: Metabolic pathway of d4-cortisol tracer via 11β-HSD enzymes.
Experimental Protocols
A typical clinical research study to assess 11β-HSD activity using deuterated tracers involves tracer infusion, sample collection and preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tracer Administration and Sample Collection
-
Subject Preparation: Subjects typically undergo suppression of endogenous steroid production with dexamethasone (B1670325) prior to the study to minimize interference from adrenal cortisol secretion.[10]
-
Tracer Infusion: A primed, continuous intravenous infusion of the deuterated tracer (e.g., d4-cortisol) is administered to achieve steady-state concentrations in the plasma.[1]
-
Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals during the infusion to confirm that a steady state has been reached.[3]
-
Urine Collection: Urine samples can also be collected to analyze the ratios of urinary free cortisol and cortisone and their metabolites.[1]
Sample Preparation for LC-MS/MS Analysis
-
Internal Standards: An internal standard mixture containing other deuterated steroids (e.g., cortisone-d2, cortisol-d4) is added to a known volume of plasma or serum (e.g., 100-300 µL).[15][16][17]
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol.[18][19][20]
-
Extraction: The steroids are extracted from the supernatant using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).[15][19]
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[18][19]
LC-MS/MS Quantification
A validated LC-MS/MS method is essential for the specific and sensitive quantification of the tracer and its metabolites.
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 or Phenyl column) is used to separate cortisol, cortisone, and their deuterated isotopologues.[12][15][18] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., methanol) is typically employed.[17][21]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection. Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for each analyte.[12][15]
Data Presentation and Interpretation
Quantitative LC-MS/MS Parameters
The table below summarizes the mass transitions commonly used for the quantification of cortisol, cortisone, and their deuterated tracers.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Cortisol | 363 | 121 | [12] |
| Cortisone | 361 | 163 | [12] |
| This compound | 850 nmol/l (IS) | - | [16] |
| d3-Cortisone | 364 | 164 | [12] |
| d3-Cortisol | 366 | 121 | [12] |
| d4-Cortisol | 367 | 121 | [12] |
| M+4 Cortisone | 365.2 | 167.0 | [15] |
| M+4 Cortisol | 367.3 | 125.1 | [15] |
IS = Internal Standard
Interpreting Tracer Kinetics
The rate of appearance (Ra) of d3-cortisol provides a direct measure of whole-body 11β-HSD1 reductase activity. In a study involving healthy male subjects treated with the 11β-HSD inhibitor carbenoxolone (B1668346), this method was used to demonstrate target engagement.
| Parameter | Placebo | Carbenoxolone | P-value | Reference |
| Steady State d4F (nm) | 41 ± 5.1 | 48 ± 7.7 | < 0.05 | [1] |
| Rate of Appearance of d3F | 28 ± 4.2 | 17 ± 2.6 | < 0.05 | [1] |
These data show that carbenoxolone administration led to a significant decrease in the rate of appearance of d3-cortisol, confirming inhibition of 11β-HSD1 reductase activity.[1]
Workflows and Logical Diagrams
Overall Experimental Workflow
The diagram below outlines the complete workflow for an in vivo tracer study.
Caption: Comprehensive workflow for assessing 11β-HSD activity using tracers.
Logical Framework for Data Interpretation
This diagram illustrates how changes in tracer concentrations relate to the activity of the 11β-HSD isozymes.
Caption: Logical framework for interpreting tracer study results.
Applications in Research and Drug Development
The use of deuterated tracers to measure 11β-HSD activity is a powerful tool in several areas:
-
Pharmacodynamic Biomarkers: This technique provides a direct, quantitative measure of target engagement for 11β-HSD1 inhibitors in clinical trials, demonstrating whether the drug is having its intended effect on the enzyme in vivo.[8][9][22]
-
Disease Pathophysiology: It allows researchers to investigate the specific contributions of 11β-HSD1 and 11β-HSD2 to disease states, such as the role of hepatic 11β-HSD1 in nonalcoholic fatty liver disease (NAFLD) or its role in the brain in cognitive decline.[3][9][22]
-
Tissue-Specific Activity: When combined with arteriovenous sampling across specific tissues (e.g., liver, adipose tissue, brain), this method can quantify the contribution of individual organs to whole-body cortisol metabolism.[3]
Conclusion
The use of deuterated tracers, such as this compound and more complex molecules like d4-cortisol, represents a significant advancement over static hormone measurements for assessing 11β-HSD activity. This methodology offers a dynamic and isozyme-specific quantification of cortisol and cortisone interconversion in vivo. For drug development professionals, it is an indispensable tool for demonstrating the pharmacodynamic effects of 11β-HSD inhibitors. For researchers, it provides a deeper understanding of the tissue-specific regulation of glucocorticoid action in health and disease. The detailed protocols and interpretive frameworks provided in this guide serve as a comprehensive resource for the implementation of this powerful technique.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase. — SCNi [scni.ox.ac.uk]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A non-isotopic method for estimating 11 beta hydroxysteroid dehydrogenase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of 11alpha-deuterium labeled cortisol as a tracer for assessing reduced 11beta-HSD2 activity in vivo following glycyrrhetinic acid ingestion in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmbreports.org [bmbreports.org]
- 18. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety and Application of Cortisone-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physicochemical and Toxicological Data
The isotopic labeling with deuterium (B1214612) is unlikely to alter the fundamental physicochemical and toxicological properties of the cortisone (B1669442) molecule. Therefore, the data for cortisone should be considered directly relevant for the handling and safety precautions for Cortisone-d2.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆D₂O₅ | - |
| Molecular Weight | 362.47 g/mol | Calculated |
| Purity | >95% | [1] |
| Appearance | Off-White to Pale Beige Solid | [2] |
| Melting Point | 211-214 °C (for Cortisol-d2) | [2] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [2] |
| Storage Temperature | -20°C | [2] |
Toxicological Profile (Based on Cortisone)
Cortisone and its analogs are classified as hazardous substances with potential reproductive toxicity.[3] The primary health hazards are summarized below.
| Hazard | Description |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3] |
| Target Organ Damage | May cause damage to the adrenal gland and bone marrow through prolonged or repeated exposure. |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of cortisone, a stringent safety protocol is mandatory when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering and Administrative Controls
| Control Type | Recommendation |
| Primary Engineering Control | All handling of this compound powder (e.g., weighing, reconstitution) should be performed in a containment device such as a chemical fume hood, biological safety cabinet, or a glovebox isolator.[3] |
| Ventilation | Ensure adequate general laboratory ventilation to supplement primary engineering controls.[3] |
| Administrative Controls | Develop Standard Operating Procedures (SOPs) for handling and disposal. Restrict access to handling areas and provide comprehensive training to all personnel.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.[3]
| PPE Category | Item | Specifications |
| Respiratory Protection | NIOSH-approved respirator | Recommended if exposure limits may be exceeded. A Powered Air-Purifying Respirator (PAPR) may be necessary for potent compounds.[3] |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, disposable nitrile gloves.[3] |
| Body Protection | Gown/Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls are recommended.[3] |
| Eye Protection | Goggles | Safety glasses with side shields or chemical splash goggles should be worn.[3] |
Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Section 3: Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[4]
General Protocol for this compound as an Internal Standard in LC-MS/MS
This protocol provides a generalized workflow for the quantification of cortisone in a biological matrix (e.g., plasma, serum) using this compound as an internal standard.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known concentrations of non-labeled cortisone into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Extraction (Choose one of the following methods):
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, calibrator, or QC sample, add the this compound internal standard working solution.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further processing.
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of serum, add the this compound internal standard.
-
Add 1.5 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether - MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both cortisone and this compound.
4. Data Analysis:
-
Integrate the peak areas for both the analyte (cortisone) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of cortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Diagram
References
Methodological & Application
Application Note: Quantification of Cortisone in Human Serum by LC-MS/MS Using a Cortisone-d2 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisone (B1669442) is a steroid hormone and a key metabolite of cortisol, the primary glucocorticoid in humans. The interconversion between the inactive cortisone and the active cortisol is a crucial regulatory mechanism in various physiological processes.[1] Accurate quantification of cortisone in biological matrices is essential for clinical research, diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Cortisone-d2, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] This application note provides a detailed protocol for the quantification of cortisone in human serum using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Cortisone and this compound analytical standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Human serum (charcoal-stripped serum for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation is crucial for removing interfering substances from the biological matrix.[1]
-
Spiking: To 200 µL of serum, add the this compound internal standard solution.
-
Dilution: Dilute the sample with deionized water.
-
Loading: Load the diluted sample onto a pre-conditioned SPE cartridge/plate.
-
Washing: Wash the cartridge/plate with a weak organic solvent (e.g., 30% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.[3]
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[3][4]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid[3]
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes is typically employed for optimal separation.[1]
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer is recommended for targeted quantitative analysis.[3]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the MRM transitions for cortisone and this compound and provides an example of quantitative performance.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Lower Limit of Quantification (LLOQ) |
| Cortisone | 361.2 | 163.1 | 121.0 | 0.69 nmol/L[1][4] |
| This compound | 363.2 | - | - | - |
Note: The specific MRM transitions for this compound should be optimized based on the deuteration pattern and instrument used.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of cortisone using this compound as an internal standard.
References
Preparation of Cortisone-d2 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Cortisone-d2 stock and working solutions, primarily for use as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.
Introduction
This compound is a deuterium-labeled analog of cortisone, a glucocorticoid hormone. Due to its similar physicochemical properties to the endogenous analyte and its distinct mass, this compound is an ideal internal standard for correcting variations during sample preparation and analysis.[1] Proper preparation of stock and working solutions is a critical first step in developing robust and reliable bioanalytical methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of this compound solutions and its use in a typical analytical method.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆D₂O₅ | N/A |
| Molecular Weight | 364.48 g/mol | N/A |
| Purity | >98% | Supplier Dependent |
Table 2: Recommended Solvents and Storage Conditions
| Solution | Solvent | Storage Temperature | Shelf-Life |
| Solid (Neat) | N/A | -20°C | As per manufacturer |
| Stock Solution | Methanol (B129727) | -20°C or -80°C | Up to 1 month at -20°C, longer at -80°C |
| Working Solution | Methanol or Acetonitrile (B52724) | 2-8°C (short-term) or -20°C (long-term) | Prepare fresh daily or store for up to 1 week at -20°C |
Table 3: Example Concentrations for Stock and Working Solutions
| Solution | Concentration | Solvent |
| Stock Solution | 1.0 mg/mL | Methanol |
| Working Solution | 100 ng/mL | Methanol or Acetonitrile |
Table 4: Example LC-MS/MS Parameters for Cortisone Analysis using this compound Internal Standard
| Parameter | Value |
| Cortisone MRM Transitions | |
| Quantifier | m/z 361.1 → 163.1 |
| Qualifier | m/z 361.1 → 121.0 |
| This compound MRM Transitions | |
| Quantifier | m/z 363.1 → 165.1 |
| Qualifier | m/z 363.1 → 123.0 |
| Calibration Range for Cortisone | 0.69 - 277.0 nmol/L |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L |
Experimental Protocols
Preparation of this compound Stock Solution (1.0 mg/mL)
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Amber glass vials for storage
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the solid.
-
Vortex gently until the solid is completely dissolved.
-
Add methanol to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -20°C or -80°C.
Preparation of this compound Working Solution (100 ng/mL)
Materials:
-
This compound Stock Solution (1.0 mg/mL)
-
Methanol or Acetonitrile (LC-MS grade)
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Amber glass vials for storage
Protocol:
-
Retrieve the this compound stock solution from the freezer and allow it to equilibrate to room temperature.
-
Perform a serial dilution. For example, to prepare a 100 ng/mL working solution from a 1.0 mg/mL stock solution:
-
Intermediate Dilution (10 µg/mL): Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Add methanol or acetonitrile to the mark and mix thoroughly.
-
Final Working Solution (100 ng/mL): Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask. Add methanol or acetonitrile to the mark and mix thoroughly.
-
-
Transfer the working solution to an amber glass vial, label it appropriately, and store it at 2-8°C for short-term use or at -20°C for longer-term storage.
Diagrams
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Glucocorticoid signaling pathway showing the interconversion of cortisol and cortisone.
References
Application Note: Quantifying Cortisol-Cortisone Shuttle Kinetics Using Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic interplay between active cortisol and inactive cortisone (B1669442), commonly referred to as the cortisol-cortisone shuttle, is a critical pre-receptor mechanism that regulates glucocorticoid action at the tissue level. This interconversion is catalyzed by the isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). 11β-HSD1 predominantly functions as a reductase, converting cortisone to cortisol, thereby amplifying local glucocorticoid activity. Conversely, 11β-HSD2 is a powerful dehydrogenase that inactivates cortisol to cortisone, protecting mineralocorticoid receptors from illicit occupation by cortisol.[1][2][3][4][5] Dysregulation of this shuttle is implicated in various pathologies, including metabolic syndrome, hypertension, and neurodegenerative diseases, making it a key target for therapeutic intervention.
Stable isotope tracers, such as deuterium-labeled cortisone (cortisone-d2), are invaluable tools for in vivo kinetic studies of the cortisol-cortisone shuttle.[6][7] By introducing a labeled tracer, researchers can distinguish it from the endogenous steroid pool and accurately trace its metabolic fate. This allows for the precise quantification of the rates of appearance, interconversion, and clearance of both cortisol and cortisone, providing a detailed picture of 11β-HSD activity in various physiological and pathological states. This application note provides detailed protocols for the use of This compound (B15142193) in such studies, methods for sample analysis, and a summary of expected quantitative data.
Principle of the Method
The use of this compound relies on the principle of stable isotope dilution. A known amount of this compound is introduced into the system (either as a bolus injection or a continuous infusion). The labeled cortisone mixes with the endogenous cortisone pool and is subsequently converted to cortisol-d2 (B1433899) by 11β-HSD1. By measuring the concentrations of endogenous cortisol and cortisone, as well as their deuterated counterparts (this compound and cortisol-d2) over time using a sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the kinetics of the shuttle can be determined.
Visualizing the Cortisol-Cortisone Shuttle
The following diagram illustrates the core principle of the cortisol-cortisone shuttle and the role of the 11β-HSD enzymes.
Caption: The cortisol-cortisone shuttle is mediated by 11β-HSD isozymes.
Experimental Workflow
A typical experimental workflow for a clinical research study using this compound to assess cortisol-cortisone shuttle kinetics is depicted below. This involves subject preparation, tracer administration, sample collection, and analysis.
Caption: General experimental workflow for in vivo this compound studies.
Detailed Experimental Protocols
The following are detailed protocols for conducting kinetic studies of the cortisol-cortisone shuttle using this compound.
Protocol 1: In Vivo Administration of this compound
This protocol is intended for human studies and should be performed under ethical approval.
1. Subject Preparation:
- Subjects should fast overnight for at least 8 hours prior to the study.
- An intravenous catheter should be placed in each arm, one for tracer infusion and the other for blood sampling.
2. Tracer Administration (Steady-State Infusion): [7]
- Prepare a sterile solution of this compound in saline.
- Administer a primed-continuous intravenous infusion of this compound to achieve steady-state plasma concentrations.
- Loading dose: A bolus injection of approximately 76 µg of this compound.
- Continuous infusion: Immediately follow the bolus with a continuous infusion at a rate of approximately 105 µ g/hour .
3. Blood Sampling: [7]
- Collect baseline blood samples prior to tracer administration.
- Collect venous blood samples at predetermined time intervals during the infusion to confirm steady state and for kinetic analysis.
- For tissue-specific measurements, blood samples can be drawn simultaneously from an artery and from veins draining specific tissues (e.g., hepatic vein, superficial epigastric vein).
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of steroids from plasma samples.
1. Plasma Separation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
- Store the plasma at -80°C until analysis.
2. Steroid Extraction (Solid-Phase Extraction - SPE): [8][9]
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., d4-cortisol).
- Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of hexane (B92381) to remove interfering substances.
- Elute the steroids with 1 mL of ethyl acetate.
- Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
- Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Cortisol and Cortisone
This protocol provides a general framework for the quantification of cortisol, cortisone, and their deuterated analogs. Instrument parameters should be optimized for the specific LC-MS/MS system being used.[3][10][11][12]
1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
- Gradient: A gradient elution is typically used to achieve optimal separation.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 40°C.
2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
- Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be optimized.
Data Presentation
The quantitative data obtained from these studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example LC-MS/MS MRM Transitions for Cortisol, Cortisone, and their Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cortisol | 363.2 | 121.1 | Positive ESI |
| Cortisone | 361.2 | 163.1 | Positive ESI |
| This compound | 363.2 | 165.1 | Positive ESI |
| d4-Cortisol (IS) | 367.2 | 121.1 | Positive ESI |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be empirically optimized.
Table 2: Pharmacokinetic Parameters of d2-Cortisone in Healthy Individuals [7]
| Parameter | Mean Value ± SD | Units |
| Half-life (t₁/₂) | 80 ± 10 | minutes |
| Volume of Distribution (Vd) | 15 ± 2 | Liters |
| Clearance Rate | 130 ± 20 | mL/minute |
| Whole-body Cortisone Production Rate | 15 - 25 | mg/day |
Table 3: Tissue-Specific Cortisol-Cortisone Conversion (Illustrative Data)
| Tissue | Cortisol to Cortisone Conversion Rate (nmol/min/100g) | Cortisone to Cortisol Conversion Rate (nmol/min/100g) |
| Splanchnic (Liver) | 5.2 ± 1.1 | 15.8 ± 2.3 |
| Subcutaneous Adipose | 1.8 ± 0.5 | 3.1 ± 0.7 |
| Skeletal Muscle | 0.9 ± 0.3 | 1.5 ± 0.4 |
This table presents illustrative data based on the principles of tissue-specific kinetic studies. Actual values will vary depending on the study population and conditions.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and reliable method for quantifying the kinetics of the cortisol-cortisone shuttle in vivo. The detailed protocols and analytical methods outlined in this application note offer a framework for researchers to investigate the tissue-specific regulation of glucocorticoid metabolism. This powerful technique is essential for advancing our understanding of the role of 11β-HSD enzymes in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic pathway.
References
- 1. Stable isotope methodology for kinetic studies of interconversion of cortisol and cortisone in a human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. sciex.com [sciex.com]
- 12. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of a Serum Steroid Panel Using Cortisone-d2 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones in serum is crucial for diagnosing and monitoring a variety of endocrine disorders, and plays a significant role in drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[2][3] The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.[4] This application note details a robust and reliable method for the simultaneous quantification of a panel of key steroid hormones in human serum using Cortisone-d2 as an internal standard.
This method employs a straightforward sample preparation procedure followed by sensitive LC-MS/MS analysis, providing a valuable tool for clinical research and pharmaceutical development.
Experimental Protocols
Sample Preparation
A variety of sample preparation techniques can be employed for the extraction of steroids from serum, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][5] The choice of method depends on the desired level of extract cleanliness and sensitivity.[5] A combined protein precipitation and liquid-liquid extraction method is presented here, which offers a good balance of recovery and matrix effect reduction.[2]
Materials:
-
Human serum samples
-
This compound internal standard working solution (in methanol (B129727) or acetonitrile)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube.
-
Add 600 µL of acetonitrile to precipitate proteins.[1]
-
Vortex mix for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE for liquid-liquid extraction.[6]
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water).[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase column suitable for steroid separation, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to elute the more hydrophobic steroids. A representative gradient is shown in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 15.0 | 80 |
| 15.1 | 95 |
| 17.0 | 95 |
| 17.1 | 35 |
| 20.0 | 35 |
Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for many steroids.[7] Atmospheric Pressure Chemical Ionization (APCI) can also be used.[2]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. The table below provides example MRM transitions for a selection of steroids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| This compound (IS) | 363.2 | 165.1 |
| Testosterone | 289.2 | 97.1 |
| Progesterone | 315.2 | 97.1 |
| Androstenedione | 287.2 | 97.0 |
| 17-OH-Progesterone | 331.2 | 97.1 |
| 11-Deoxycortisol | 347.2 | 97.1 |
| DHEA | 289.2 | 253.2 |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the quantitative performance characteristics that can be expected from this method. The Lower Limit of Quantification (LLOQ) is a critical parameter for assessing the sensitivity of the assay.
| Analyte | LLOQ (ng/mL) | Linearity (r²) |
| Cortisol | 0.5 - 10 | >0.99 |
| Cortisone | 0.5 - 5 | >0.99 |
| Testosterone | 0.05 - 2 | >0.99 |
| Progesterone | 0.05 - 5 | >0.99 |
| Androstenedione | 0.05 - 1 | >0.99 |
| 17-OH-Progesterone | 0.1 - 5 | >0.99 |
| 11-Deoxycortisol | 0.1 - 5 | >0.99 |
| DHEA | 0.1 - 1 | >0.99 |
LLOQ values are approximate and can vary depending on the sample preparation method and the sensitivity of the mass spectrometer.[3][4] Linearity is typically assessed over the calibration range.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of the steroid panel.
Caption: Experimental workflow for serum steroid panel analysis.
Simplified Steroidogenesis Pathway
This diagram shows a simplified overview of the steroid biosynthesis pathway, highlighting the key hormones quantified in this panel.
Caption: Simplified human steroidogenesis pathway.
This application note provides a detailed protocol for the quantification of a steroid panel in human serum using this compound as an internal standard. The combination of a robust sample preparation method and sensitive LC-MS/MS analysis allows for the accurate and reliable measurement of these important biomarkers. This method is suitable for use in research, clinical, and pharmaceutical settings for the investigation of steroid-related physiological and pathological processes.
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synnovis.co.uk [synnovis.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amchro.com [amchro.com]
Probing Glucocorticoid Dynamics: In Vivo Study Design Using Cortisone-d2 as a Metabolic Tracer
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The interplay between the inactive glucocorticoid cortisone (B1669442) and its active counterpart, cortisol, is a critical regulatory node in numerous physiological processes, including metabolism, inflammation, and stress response. This dynamic conversion is primarily mediated by the isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] Specifically, 11β-HSD1 predominantly catalyzes the conversion of cortisone to active cortisol, while 11β-HSD2 inactivates cortisol by converting it to cortisone.[1] Dysregulation of this "cortisol-cortisone shuttle" is implicated in various pathologies such as metabolic syndrome, obesity, and hypertension.
Stable isotope-labeled tracers, such as Cortisone-d2 (1,2-[²H]₂-cortisone), offer a powerful and safe methodology for in vivo quantification of cortisone and cortisol kinetics.[2][3] By introducing a known amount of the labeled tracer and measuring its dilution by the endogenous pool, researchers can precisely determine production rates and interconversion dynamics in a whole-body or tissue-specific manner. This application note provides a detailed framework for designing and executing in vivo studies using this compound as a metabolic tracer.
Metabolic Pathway: The Cortisol-Cortisone Shuttle
The interconversion of cortisol and cortisone is a key mechanism for modulating local glucocorticoid availability. The following diagram illustrates this shuttle mechanism.
Caption: The Cortisol-Cortisone shuttle mediated by 11β-HSD enzymes.
Experimental Design and Protocols
A typical in vivo study using this compound involves the administration of the tracer followed by serial blood sampling to measure the concentrations of both the tracer and its endogenous counterpart (tracee). The choice between a bolus injection and a continuous infusion depends on the specific research question and the desired kinetic parameters.
Experimental Workflow
The general workflow for an in vivo study using this compound is depicted below.
Caption: General experimental workflow for in vivo this compound studies.
Protocol 1: Bolus Administration for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters of this compound, such as half-life (t½), volume of distribution (Vd), and clearance rate.
Materials:
-
This compound (high isotopic purity)
-
Sterile vehicle for injection (e.g., saline)
-
Syringes and infusion set
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS system
Procedure:
-
Subject Preparation: Subjects (e.g., human volunteers or laboratory animals) should be fasted overnight to minimize metabolic fluctuations.
-
Tracer Preparation: Prepare a sterile solution of this compound in the appropriate vehicle at a known concentration.
-
Baseline Sampling: Collect a baseline blood sample (t=0) immediately before tracer administration.
-
Tracer Administration: Administer a single intravenous bolus of this compound. The exact dose will depend on the subject species and analytical sensitivity. For human studies, a dose of approximately 141 µg has been used.[4]
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-injection. A suggested sampling schedule is: 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Extract steroids from plasma and quantify the concentrations of this compound using a validated LC-MS/MS method.[5][6]
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate the relevant parameters.
Protocol 2: Continuous Infusion for Steady-State Cortisone Production Rate
Objective: To measure the whole-body cortisone production rate under steady-state conditions.
Materials:
-
Same as Protocol 1, with the addition of an infusion pump.
Procedure:
-
Subject and Tracer Preparation: As described in Protocol 1.
-
Baseline Sampling: Collect a baseline blood sample (t=0).
-
Tracer Administration:
-
Administer an initial priming (bolus) dose of this compound to rapidly achieve a near-steady-state concentration.
-
Immediately follow with a continuous intravenous infusion of this compound at a constant rate for a predetermined duration (e.g., 2-4 hours). For human studies, a loading dose of 76 µg followed by an infusion of 105 µ g/hour has been reported.[4]
-
-
Steady-State Blood Sampling: Collect blood samples during the final phase of the infusion (e.g., every 15-30 minutes for the last hour) to confirm that a steady state has been reached.
-
Sample Processing and Analysis: Process and analyze plasma samples as described in Protocol 1 to determine the concentrations of both endogenous cortisone and this compound.
-
Calculation of Production Rate: The cortisone production rate (PR) is calculated based on the dilution of the this compound tracer by endogenously produced cortisone at steady state, using the following formula:
PR = Infusion Rate / Tracer-to-Tracee Ratio
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound following Bolus Administration
| Parameter | Symbol | Value (Mean ± SD) | Units |
| Half-life | t½ | 48.9 ± 5.2 | min |
| Volume of Distribution | Vd | 39.5 ± 4.1 | L |
| Clearance | CL | 0.27 ± 0.03 | L/min |
Note: Data are hypothetical and based on reported values for illustrative purposes.[4]
Table 2: Cortisone Production Rates Determined by Continuous Infusion
| Subject Group | Endogenous Cortisol (nM) | Cortisone Production Rate (nmol/min) |
| Healthy Controls | 246.7 ± 30.0 | 21.5 ± 5.1 |
| Condition X | [Insert Value] | [Insert Value] |
Note: Data are hypothetical and based on reported values for illustrative purposes.[4]
Analytical Considerations
The accuracy of these studies relies heavily on the analytical methodology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity, allowing for the differentiation and quantification of deuterated and non-deuterated steroids.[5][6] Method validation should include assessments of linearity, accuracy, precision, and the lower limit of quantification.
Conclusion
The use of this compound as a metabolic tracer provides a robust and reliable method for investigating the in vivo kinetics of the cortisol-cortisone shuttle. The protocols outlined in this application note offer a framework for designing and conducting such studies, enabling researchers to gain valuable insights into glucocorticoid metabolism in health and disease. These techniques are pivotal for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutic agents targeting 11β-HSD enzymes.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous glucocorticoid analysis by liquid chromatography-tandem mass spectrometry in routine clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression for Cortisone-d2 Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during the LC-MS/MS analysis of Cortisone-d2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound signal is low and variable, while the signal for my standards in neat solution is strong. Could this be ion suppression?
A1: Yes, inconsistent and lower-than-expected analyte signals in matrix samples compared to clean standards are classic indicators of ion suppression.[1] Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
To confirm ion suppression, a post-column infusion experiment is recommended.[1][4][5][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting, suppressing components.[1][4][5]
Q2: What are the most common sources of ion suppression in this compound bioanalysis?
A2: The primary sources of ion suppression in biological samples are endogenous matrix components that are not sufficiently removed during sample preparation.[1][7] For this compound analysis in matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1][7][8][9]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can suppress analyte ionization.[1]
-
Proteins and Peptides: Although most large proteins are removed, residual peptides can still co-elute and cause suppression.[1][4]
-
Other Endogenous Molecules: Biological fluids contain numerous other small molecules that can interfere with ionization.[1]
-
Exogenous Contaminants: Plasticizers and other contaminants from labware can also contribute to ion suppression.[1]
Q3: I'm using this compound as a stable isotope-labeled internal standard. Shouldn't this compensate for ion suppression?
A3: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled cortisone (B1669442) and experience the same degree of ion suppression.[2][10] The ratio of the analyte to the internal standard signal should then remain constant, enabling accurate quantification.[2]
However, perfect compensation is not always guaranteed for a few reasons:
-
Chromatographic Shift: Deuteration can sometimes cause a slight shift in retention time between the analyte and the SIL-IS.[2][11] If this shift places the two compounds in regions of different ion suppression, the ratio will be skewed.[2][11]
-
Differential Matrix Effects: The analyte and the SIL-IS may not always be affected by the matrix to the exact same extent, leading to inaccuracies.[10][11]
-
Concentration Dependence: The degree of suppression can be dependent on the concentration of both the analyte and the co-eluting interferences in a non-linear fashion.[11]
Therefore, while this compound is a valuable tool, minimizing the root cause of ion suppression is still crucial for robust and reliable results.
Frequently Asked Questions (FAQs)
Q4: How can I modify my sample preparation to reduce ion suppression?
A4: A more rigorous sample preparation method is often the most effective way to minimize ion suppression by removing interfering matrix components.[7][12] Consider the following techniques, moving from simpler to more comprehensive cleanup:
-
Protein Precipitation (PPT): This is a quick and simple method but often results in the least clean extract, leaving phospholipids and other small molecules that can cause significant ion suppression.[5][7][13]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.[1][12][13]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a broad range of interferences, including phospholipids.[1][12][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts for complex biological samples.[1]
-
Phospholipid Removal Plates/Cartridges: Specialized products are available that specifically target the removal of phospholipids, a major source of ion suppression in bioanalysis.[7][8][9][14]
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate.
-
After the baseline signal stabilizes, inject a blank matrix extract (e.g., a protein-precipitated plasma sample with no analyte).
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the signal indicates a region of ion suppression.[1][4][5][6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Impact on Analyte Signal
| Sample Preparation Technique | Relative Phospholipid Removal Efficiency | Expected Impact on this compound Signal Intensity (in matrix) |
| Protein Precipitation (PPT) | Low | Significant Suppression Likely |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate Suppression Possible |
| Solid-Phase Extraction (SPE) | High | Minimal Suppression |
| Phospholipid Removal SPE | Very High | Negligible Suppression |
This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific protocol and matrix.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in this compound analysis.
Caption: Decision tree for selecting a sample preparation method to minimize ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
Technical Support Center: Isotopic Interference with Cortisone-d2
Welcome to the technical support center for troubleshooting isotopic interference with Cortisone-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying and mitigating common issues encountered during the quantitative analysis of cortisone (B1669442) using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (cortisone) overlaps with the signal of its deuterated internal standard (this compound).[1] This is particularly relevant for this compound because the mass difference between the analyte and the internal standard is only two daltons. Naturally occurring heavy isotopes of cortisone (containing ¹³C, ¹⁷O, or ¹⁸O) can produce a signal at the mass-to-charge ratio (m/z) that is monitored for this compound.[2][3] This interference can lead to an artificially inflated internal standard signal, which in turn causes an underestimation of the true analyte concentration, potentially compromising the accuracy and linearity of the assay.[3]
Q2: I am observing a peak for this compound in my blank samples that only contain the non-deuterated cortisone standard. What could be the cause?
A2: This observation is a classic sign of isotopic interference. The naturally occurring isotopes of your high-concentration cortisone standard are contributing to the signal in the mass channel of the this compound internal standard.[1] Specifically, a naturally occurring isotope of cortisol (which is structurally very similar to cortisone and often present) at m/z 365 can fragment to a daughter ion with the same m/z as that of D2-cortisol, causing significant interference.[3]
Q3: My calibration curve is non-linear, especially at higher concentrations. Could this be related to isotopic interference?
A3: Yes, non-linearity, particularly at the upper end of the calibration curve, is a common consequence of isotopic interference.[3] As the concentration of the unlabeled analyte increases, the contribution of its naturally occurring isotopes to the internal standard's signal becomes more pronounced.[1] This disproportionately inflates the internal standard's response at higher analyte concentrations, leading to a curved, non-linear relationship.
Q4: Can the isotopic purity of my this compound internal standard be a source of error?
A4: Absolutely. The deuterated internal standard itself may contain a small amount of the unlabeled analyte as an impurity.[1] It is crucial to obtain a certificate of analysis from the supplier that specifies the isotopic purity of the standard.[4] If the isotopic purity is low, the unlabeled impurity will contribute to the analyte signal, leading to an overestimation of the analyte concentration.
Q5: My this compound internal standard seems to be losing its deuterium (B1214612) labels. What is happening?
A5: This phenomenon is known as H/D (hydrogen-deuterium) back-exchange. It can occur if the deuterium atoms are located on unstable positions of the molecule, such as on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups.[4] The pH and temperature of your sample and mobile phase can influence the rate of back-exchange.[4] It is advisable to use internal standards where deuterium labels are on stable positions, like the carbon backbone.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Isotopic Interference
This guide provides a systematic approach to identify and address isotopic interference in your cortisone assay.
Symptoms:
-
Non-linear calibration curve.
-
Inaccurate quantification, especially at high analyte concentrations.
-
Signal detected in the internal standard channel when analyzing a high-concentration solution of the unlabeled analyte.[1]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting isotopic interference.
Experimental Protocol: Assessing Isotopic Interference
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled cortisone at a concentration corresponding to the high end of your calibration curve in a clean solvent (e.g., methanol).
-
LC-MS/MS Analysis: Inject this solution into your LC-MS/MS system.
-
Monitor Channels: Monitor both the MRM (Multiple Reaction Monitoring) transition for cortisone and the MRM transition for this compound.
-
Evaluate Results: A significant peak in the this compound channel indicates isotopic interference from the unlabeled analyte.[1]
Guide 2: Investigating Chromatographic Shifts of this compound
A slight shift in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1][2] However, a significant or variable shift can compromise analytical accuracy.
Symptoms:
-
Noticeable difference in retention time between cortisone and this compound peaks.
-
Poor precision and accuracy in quantitative results.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of cortisone and this compound to visualize the extent of the retention time shift.
-
Optimize Chromatography:
-
Consider Alternative Internal Standards: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, as these tend to have a smaller chromatographic shift compared to deuterated standards.[1]
Data Presentation
The following table summarizes the typical mass spectrometry parameters for the analysis of cortisone and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisone | 361.2 | 163.1 | 343.2[5] |
| This compound | 363.2 | 165.1[6] | - |
| This compound (alternative) | 407.3 | 303.1[5][7] | 313.0[5][7] |
Note: The precursor and product ions can vary depending on the specific labeling pattern of this compound and the adducts formed during ionization. It is essential to optimize these parameters on your specific instrument.
Signaling Pathway
The interconversion of cortisone and cortisol is a key metabolic pathway regulating glucocorticoid activity. Understanding this pathway can help in identifying potential metabolic interferences.
Caption: The enzymatic interconversion of cortisol and cortisone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Cortisone-d2 from Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Cortisone-d2 from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I need to be concerned about during chromatographic analysis?
A1: The primary isomers of concern for Cortisone (B1669442) are its metabolites, 20α-dihydrocortisone and 20β-dihydrocortisone. These isomers have the same mass as cortisone and can interfere with accurate quantification if not chromatographically separated.[1][2] When using this compound as an internal standard, it is crucial to ensure that there is no co-elution with these isomers of the endogenous, non-labeled cortisone. Additionally, other structurally similar steroids, such as cortisol and 21-deoxycortisol, can also pose a separation challenge.
Q2: What is the most common chromatographic technique for separating this compound and its isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent techniques for the analysis of corticosteroids like this compound and their isomers.[3][4] These methods offer the necessary selectivity and sensitivity for resolving structurally similar compounds in complex biological matrices.
Q3: Which type of HPLC column is best suited for this separation?
A3: C18 columns are a common starting point and are widely used for the separation of steroids.[5][6] However, for improved resolution of closely eluting isomers, phenyl-based columns, such as biphenyl (B1667301) or phenyl-hexyl, can offer alternative selectivity and better separation.[3][7] Pentafluorophenyl (PFP) columns can also provide excellent separation for steroids.[4]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and isomers, including steroids. SFC often provides faster separations and uses less organic solvent compared to traditional HPLC.[8][9] It can be a valuable alternative, especially for challenging separations of epimers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Issue 1: Poor Resolution Between this compound and an Isomer
Symptoms:
-
Overlapping or co-eluting peaks for this compound and a potential isomer.
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.[3] Consider using a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol) to alter selectivity. |
| Suboptimal Column Chemistry | If using a C18 column, consider switching to a column with a different stationary phase, such as a biphenyl or PFP column, to exploit different separation mechanisms.[3][4] |
| Inadequate Temperature Control | Vary the column temperature. Sometimes, a change in temperature can significantly impact the selectivity between two closely eluting compounds.[10] |
| Gradient Elution Not Optimized | If using a gradient, try a shallower gradient around the elution time of the compounds of interest to improve separation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase to suppress interactions with residual silanol (B1196071) groups on the silica-based stationary phase. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Use of a Non-Endcapped Column | Switch to an end-capped column where the residual silanol groups have been deactivated. |
Issue 3: Peak Splitting
Symptoms:
-
A single compound appears as two or more peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[11] |
| Column Inlet Frit Blockage | Reverse-flush the column (if the manufacturer's instructions permit) or replace the inlet frit. Using a guard column can help prevent this issue.[12] |
| Void at the Column Head | A void can form in the column packing. This usually requires replacing the column.[12] |
Quantitative Data
The following tables summarize typical chromatographic parameters and retention times for the separation of cortisone and related steroids. While specific data for this compound isomers is limited, these values provide a good starting point for method development.
Table 1: Example HPLC Parameters for Corticosteroid Separation [5][6]
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Biphenyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 min | 40-80% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 45 °C |
| Detection | UV at 245 nm or MS/MS | MS/MS |
Table 2: Representative Retention Times (min) of Cortisone and Isomers
| Compound | Expected Retention Time Range (min) on C18 |
| 20α-dihydrocortisone | Earlier eluting than Cortisone |
| 20β-dihydrocortisone | Earlier eluting than Cortisone, close to 20α isomer |
| Cortisone | Baseline |
| Cortisol | Slightly later eluting than Cortisone |
Note: Absolute retention times will vary depending on the specific HPLC/UHPLC system, column, and mobile phase conditions.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for the Separation of this compound from Isomers
This protocol is a general guideline for developing a robust UHPLC-MS/MS method.
1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum, add an appropriate amount of a different internal standard if absolute quantification of this compound is required. b. Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex and centrifuge. c. Alternatively, use a solid-phase extraction (SPE) method for cleaner samples. Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute with methanol or acetonitrile. d. Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC Conditions:
- Column: Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: 40% B to 80% B in 8 minutes, then a 2-minute hold at 80% B, followed by re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 45 °C.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion (Q1) -> Product ion (Q3) - To be determined empirically on the specific instrument.
- Potential Isomers (non-deuterated):
- Cortisone: 361.2 -> 163.1
- 20α/β-dihydrocortisone: 363.2 -> 345.2
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
SFC can offer orthogonal selectivity for challenging isomer separations.
1. Sample Preparation: a. Dissolve the sample in a suitable organic solvent, such as methanol or a mixture of methanol and isopropanol.
2. SFC Conditions:
- Column: A chiral stationary phase or a standard silica (B1680970) or diol column.
- Mobile Phase A: Supercritical CO2.
- Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol, often with a small amount of an additive like ammonium (B1175870) hydroxide (B78521) or trifluoroacetic acid to improve peak shape.
- Gradient: A gradient of increasing co-solvent percentage.
- Back Pressure: Typically maintained between 100 and 200 bar.
- Column Temperature: 30-50 °C.
- Detection: UV or MS.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
References
- 1. Automated liquid chromatographic determination of the 20-dihydro isomers of cortisol and cortisone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. selvita.com [selvita.com]
- 9. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blog [phenomenex.blog]
Navigating Cortisone-d2 Solubility Challenges in HPLC Mobile Phases: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cortisone-d2 in high-performance liquid chromatography (HPLC), achieving adequate solubility in the mobile phase is critical for accurate quantification and reliable results. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed experimental protocols and frequently asked questions to ensure your analytical workflow is both robust and efficient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in the mobile phase important?
This compound is a deuterated form of cortisone (B1669442), often used as an internal standard in mass spectrometry-based bioanalytical assays due to its similar chemical properties to the endogenous analyte, cortisone, but with a distinct mass.[1][2] Proper solubility in the HPLC mobile phase is crucial to prevent precipitation on the column or in the tubing, which can lead to system blockages, pressure fluctuations, peak distortion, and inaccurate results.
Q2: What are the common mobile phases used for this compound analysis?
Given that this compound is structurally similar to corticosteroids, reversed-phase HPLC is the most common analytical approach. Typical mobile phases consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). The exact ratio of these solvents will depend on the specific column and desired separation characteristics.
Q3: My this compound standard is precipitating in the mobile phase. What are the likely causes?
Precipitation of this compound in the mobile phase can be attributed to several factors:
-
High concentration of the standard: The concentration of this compound in your stock or working solution may exceed its solubility limit in the mobile phase.
-
Inappropriate solvent composition: The percentage of the organic solvent in your mobile phase may be too low to maintain the solubility of the lipophilic this compound molecule.
-
Temperature effects: A decrease in temperature can reduce the solubility of some compounds.
-
pH of the mobile phase: Although cortisone is a neutral molecule, extreme pH values can potentially affect its stability and solubility.
Troubleshooting Guide
This section provides a step-by-step guide to addressing solubility issues with this compound in your HPLC mobile phase.
Issue 1: Analyte Precipitation in the Vial or Upon Injection
-
Observation: Visible particles in the sample vial or experiencing a sudden increase in system pressure upon injection.
-
Troubleshooting Steps:
-
Verify Sample Solvent: Ensure the solvent used to dissolve the this compound standard (the diluent) is compatible with the mobile phase. Ideally, the sample diluent should be the same as the initial mobile phase composition to avoid "solvent shock," where the analyte precipitates upon injection.
-
Increase Organic Content in Diluent: If precipitation is observed in the vial, try dissolving the this compound in a solvent with a higher percentage of organic content (e.g., 70:30 acetonitrile:water) before diluting it to the final concentration with the mobile phase.
-
Sonication: Gently sonicate the sample vial for a few minutes to aid in dissolution.
-
Reduce Concentration: If the issue persists, consider reducing the concentration of the this compound working solution.
-
Issue 2: High Backpressure and Peak Tailing
-
Observation: A gradual or sudden increase in system backpressure, accompanied by broad or tailing peaks for this compound.
-
Troubleshooting Steps:
-
Increase Organic Content of Mobile Phase: A higher percentage of organic solvent in the mobile phase will increase the solubility of this compound and reduce its interaction with the stationary phase, which can sometimes cause peak tailing.
-
Check for System Clogs: If the pressure increase is significant and sudden, there may be a clog in the system. Systematically check components, starting from the detector and moving backward to the injector and column, to identify the source of the blockage.
-
Column Wash: Perform a thorough column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any precipitated analyte or other contaminants.
-
Quantitative Data: Solubility of Structurally Similar Corticosteroids
| Solvent | Solubility of Hydrocortisone (mg/mL) |
| Water | 0.28[3] |
| Ethanol | 15.0[3] |
| Methanol | 6.2[3] |
| Acetonitrile | Sparingly soluble |
| DMSO | >13.3[1], 20[4], 72[5], 127.5[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean volumetric flask.
-
Add a small amount of the chosen organic solvent (methanol or acetonitrile) to the flask and gently swirl to dissolve the powder. Sonication can be used to facilitate dissolution.
-
Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at the recommended temperature (typically -20°C) in a tightly sealed container.
-
Protocol 2: Mobile Phase Preparation and Optimization
-
Objective: To prepare and optimize a mobile phase for the analysis of this compound.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Graduated cylinders or volumetric flasks
-
Solvent filtration apparatus (0.45 µm filter)
-
HPLC system
-
-
Procedure:
-
Initial Mobile Phase: Start with a common mobile phase composition for corticosteroid analysis, such as 50:50 (v/v) acetonitrile:water.
-
Preparation:
-
Measure the required volumes of acetonitrile and water separately.
-
Filter each solvent through a 0.45 µm filter to remove any particulate matter.
-
Combine the filtered solvents in a clean solvent reservoir.
-
Degas the mobile phase using sonication, vacuum, or helium sparging to prevent bubble formation in the HPLC system.
-
-
Optimization:
-
If this compound shows poor peak shape or if there are signs of precipitation, gradually increase the percentage of the organic solvent (e.g., to 60:40 or 70:30 acetonitrile:water).
-
Monitor the system pressure and chromatogram for improvements in peak shape and resolution.
-
Conversely, if the retention time is too short, decrease the organic solvent percentage.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Analysis of Cortisone-d2
Welcome to the Technical Support Center for Cortisone-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in-source conversion of this compound during mass spectrometry experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is in-source conversion of this compound and why is it a concern?
A1: In-source conversion refers to the unintended chemical modification of this compound within the ion source of a mass spectrometer before mass analysis. For deuterated internal standards like this compound, this can manifest in two primary ways:
-
Isotopic Back-Exchange: Replacement of deuterium (B1214612) atoms with hydrogen atoms from the solvent or mobile phase.
-
In-Source Fragmentation: The molecule fragments due to excess energy in the ion source, potentially leading to the loss of deuterium-containing fragments.
These conversions are problematic because they alter the mass-to-charge ratio (m/z) of the internal standard, leading to an inaccurate analytical signal. This can compromise the precision and accuracy of the quantification of the target analyte, cortisone.[1][2]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to in-source conversion?
A2: The susceptibility of deuterium atoms to conversion depends on their location on the this compound molecule.
-
Isotopic Back-Exchange: Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-carbons) are particularly vulnerable to exchange with protons from the surrounding solvent. This occurs through a process called keto-enol tautomerism.[3]
-
In-Source Fragmentation: The C-D bond is stronger than the C-H bond, which can sometimes alter fragmentation pathways compared to the unlabeled compound. However, with sufficient energy in the ion source, fragmentation can still occur, potentially leading to the loss of a deuterium atom. The exact fragmentation pattern depends on the specific ESI source conditions.[4]
Q3: What are the primary factors in the mass spectrometer's ion source that contribute to the in-source conversion of this compound?
A3: Several parameters within the Electrospray Ionization (ESI) source can significantly influence the stability of this compound:
-
Source Temperature: Higher temperatures can provide more thermal energy, accelerating both isotopic back-exchange and in-source fragmentation.[5][6]
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage helps to desolvate ions but, if set too high, can impart excess energy, leading to in-source fragmentation.[5][7][8]
-
Nebulizer Gas Pressure: This affects the size of the droplets formed in the ESI source. While not a direct cause of conversion, it can influence the efficiency of the desolvation process and indirectly affect ion stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem: I am observing a decrease in the signal intensity of my this compound internal standard over an analytical run.
-
Potential Cause 1: Isotopic Back-Exchange in the LC System or Autosampler.
-
Recommended Solution:
-
Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the exchange kinetics.
-
Minimize the residence time of the sample in the autosampler before injection.
-
If possible, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5), provided it is compatible with your chromatography.
-
Thoroughly flush the LC system between runs to remove any residual acidic or basic components that could catalyze the exchange.
-
-
-
Potential Cause 2: In-Source Fragmentation.
-
Recommended Solution:
-
Optimize the cone voltage (declustering potential). Perform a series of injections while systematically lowering the cone voltage to find the optimal value that maintains good signal intensity without inducing fragmentation.
-
Reduce the ion source temperature in increments (e.g., 25-50°C) to see if it improves the stability of the this compound signal.[7] Be aware that excessively low temperatures may lead to incomplete desolvation and a decrease in overall signal.
-
-
Problem: I am seeing unexpected peaks at m/z values corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2).
-
Potential Cause: In-source fragmentation leading to the loss of deuterium.
-
Recommended Solution:
-
This is a clear indication of excessive energy in the ion source. The primary parameter to adjust is the cone voltage (declustering potential) . A systematic reduction of this voltage is the most effective way to mitigate this type of fragmentation.
-
Simultaneously, a reduction in the source temperature can also help to reduce the internal energy of the ions, making them less prone to fragmentation.[5]
-
-
Data Presentation
The following table summarizes the impact of key ESI source parameters on the in-source conversion of deuterated steroids. The data is compiled from studies on compounds with similar structural features to this compound, as specific quantitative data for this compound is limited.
| Parameter | Setting | Expected Impact on In-Source Conversion | Rationale |
| Cone Voltage (Declustering Potential) | High | Increased Fragmentation | Higher voltages impart more energy to the ions, leading to bond cleavage.[5][8] |
| Low | Decreased Fragmentation | Lower voltages provide just enough energy for desolvation without causing fragmentation.[7] | |
| Source Temperature | High | Increased Back-Exchange & Fragmentation | Higher temperatures increase the rate of chemical reactions and provide more thermal energy for fragmentation.[5][6] |
| Low | Decreased Back-Exchange & Fragmentation | Lower temperatures slow down chemical reactions and reduce the internal energy of the ions. | |
| Mobile Phase pH | Acidic (pH < 2.5) or Basic (pH > 8) | Increased Back-Exchange | The rate of keto-enol tautomerism, which facilitates hydrogen-deuterium exchange, is catalyzed by both acids and bases. |
| Near Neutral (pH ~2.5-7) | Minimized Back-Exchange | The rate of exchange is at a minimum in this pH range. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters to Minimize In-Source Conversion of this compound
This protocol describes a systematic approach to optimizing the cone voltage and source temperature to minimize the in-source conversion of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in your initial mobile phase at a concentration that gives a strong signal (e.g., 100 ng/mL).
-
Initial Instrument Settings:
-
Set the mass spectrometer to monitor the precursor and expected product ions for both this compound and any potential conversion products (e.g., Cortisone-d1, Cortisone-d0).
-
Start with the instrument manufacturer's recommended source parameters for steroid analysis.
-
-
Cone Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 350°C).
-
Perform a series of flow injections of the this compound standard, starting with a relatively high cone voltage and decreasing it in increments of 5-10 V for each injection.
-
Monitor the signal intensity of the intact this compound and any fragment ions or ions corresponding to deuterium loss.
-
Plot the signal intensity of the intact this compound and the ratio of intact to converted ions as a function of the cone voltage. Select the cone voltage that provides the best signal for the intact ion with the minimal formation of conversion products.[8]
-
-
Source Temperature Optimization:
-
Using the optimized cone voltage determined in the previous step, perform a series of flow injections while varying the source temperature. Start at a high temperature (e.g., 500°C) and decrease it in increments of 50°C.
-
Monitor the signal intensities as described in step 3.
-
Plot the signal intensity of the intact this compound and the ratio of intact to converted ions as a function of the source temperature. Select the temperature that provides a stable and strong signal for the intact ion with minimal conversion, while ensuring efficient desolvation.[5]
-
-
Verification:
-
Analyze a sample containing both Cortisone and this compound using the newly optimized parameters to ensure that the method provides accurate quantification.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting in-source conversion of this compound.
Caption: Key factors that contribute to the in-source conversion of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
LC-MS/MS contamination sources affecting Cortisone-d2 baseline
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering baseline issues during the LC-MS/MS analysis of Cortisone-d2. The following sections address common contamination sources and provide structured solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of a high or noisy baseline in my this compound analysis?
A high or noisy baseline can obscure the signal of your analyte, especially at low concentrations, negatively impacting sensitivity and reproducibility.[1][2] The primary sources are typically chemical contaminants introduced at various stages of the analytical workflow.
Common Contamination Sources:
-
Mobile Phase & Solvents: Impurities in solvents (even LC-MS grade), additives, or the use of aqueous mobile phases older than one week can introduce contaminants or support microbial growth.[3][4]
-
Plasticware & Consumables: Plasticizers, such as phthalates and erucamide, can leach from pipette tips, microfuge tubes, vials, and well plates, especially when exposed to organic solvents.[5][6][7]
-
Sample Preparation: Reagents, filters, and containers used during sample prep can introduce a variety of contaminants, including polyethylene (B3416737) glycol (PEG) from detergents or filters.[6][8][9]
-
LC-MS/MS System: Contaminants can accumulate in the solvent lines, pump, injector, and on the analytical column over time.[1][10] Carryover from previous samples is also a common issue.[1]
-
Laboratory Environment: Volatile or semi-volatile compounds in the laboratory air, such as siloxanes from personal care products or phthalates from air conditioning filters, can contaminate solvents and samples.[4][11]
Q2: I'm observing unexpected "ghost peaks" in my blank injections. How can I identify their source?
Ghost peaks are extraneous peaks that appear in blank or solvent injections and can interfere with the integration of your target analyte.[12][13][14] A systematic approach is required to isolate the source of these peaks.
Troubleshooting Protocol: Isolating Ghost Peak Source
-
Initial Assessment: Inject a clean solvent blank (e.g., your initial mobile phase composition). If ghost peaks are present, the contamination is likely within the LC-MS system or the mobile phase itself.[14]
-
No-Injection Run: Cycle the gradient without making an injection. If peaks still appear, the source is not the autosampler. The issue likely lies with the mobile phase, solvent lines, or pump.[14]
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and water from a reliable source.[14] Use clean, dedicated glassware that has not been washed with detergents.[3][11]
-
Systematic Component Isolation: If the issue persists, isolate components of the LC system to pinpoint the contamination source.
-
Bypass Autosampler: Disconnect the pump directly to the mass spectrometer (bypassing the autosampler and column). If the baseline is clean, the contamination is in the autosampler or downstream.[11]
-
Remove Column: If the autosampler is clean, reinstall it but remove the analytical and guard columns (replace with a union). If ghost peaks return, the contamination is within the autosampler components (e.g., needle, rotor seal).[10][15] If the chromatogram is clean without the column, the column itself is the source of contamination.[10]
-
Visualization: Ghost Peak Troubleshooting Workflow
Caption: Systematic workflow for identifying the source of ghost peaks.
Q3: My baseline is consistently high, and I suspect plasticizer or PEG contamination. How can I confirm and resolve this?
Plasticizers and Polyethylene Glycol (PEG) are ubiquitous contaminants in laboratory environments and are a frequent cause of elevated baseline noise.[8][9][16]
Identifying Common Contaminants
These contaminants often appear as characteristic ions in the mass spectrum. Below is a table of common contaminants observed in positive electrospray ionization (ESI) mode.
| Contaminant Group | Common m/z (Ion) | Likely Sources |
| Phthalates | 149.023 [M+H]⁺ | Plastic pipette tips, vials, tubing, bottle caps, lab air[5][7][11] |
| 279.160 [M+H]⁺ (Dibutylphthalate) | Plasticizer from various lab plastics[7] | |
| Slip Agents | 338.342 [M+H]⁺ (Erucamide) | Molding agent for plastics, common in pipette tips[5] |
| Polyethylene Glycol (PEG) | Series of peaks 44 Da apart | Detergents (e.g., Triton X-100), hand creams, solvents stored in plastic, syringe filters[9][11][17] |
| Solvent Adducts | 74.060 [M+H]⁺ (Dimethyl formamide) | Solvents[7] |
| 102.128 [M+H]⁺ (Triethylamine) | Buffers, ion-pairing agents[7] |
Experimental Protocol: System Flushing for Persistent Contamination
If you suspect sticky contaminants like PEGs or accumulated steroids, a thorough system wash is necessary. Steroids can accumulate on the column, requiring specific cleaning procedures.[10]
-
Disconnect Column: Remove the analytical and guard columns and connect the autosampler directly to the mass spectrometer's waste line using a union. This prevents flushing contaminants onto the MS source.[10]
-
Prepare Wash Solvents: Use a series of high-purity, miscible solvents. A common aggressive wash sequence is:
-
LC-MS Grade Water
-
Methanol
-
Isopropanol (IPA)
-
Hexane (B92381) (Note: Use IPA as an intermediate solvent when switching to and from hexane as it is not fully miscible with acetonitrile or water).[10]
-
-
Flush the System: Flush each solvent through the system (pump and autosampler) for at least 30-60 minutes at a typical flow rate.
-
Column Cleaning: Clean the column separately according to the manufacturer's instructions. For steroid build-up, flushing with a strong, non-polar solvent like hexane may be effective, followed by re-equilibration with intermediate solvents.[10]
-
Re-equilibration: After cleaning, flush the system thoroughly with your mobile phase starting conditions before reconnecting the column and mass spectrometer.
Q4: Could my mobile phase additives be causing baseline issues?
Yes, mobile phase additives, particularly ion-pairing reagents, can be a significant source of contamination and signal suppression.[4][18]
-
Ion-Pairing Reagents: Reagents like Trifluoroacetic Acid (TFA) are known to be "sticky" and can contaminate an LC-MS system for long periods, causing elevated background noise and suppressing the ionization of target analytes.[18][19] It is strongly recommended to avoid non-volatile ion-pairing reagents. If an additive is necessary for chromatography, use a volatile one like formic acid or ammonium (B1175870) formate (B1220265) at the lowest effective concentration.[18]
-
Acid/Base Quality: Always use the highest purity additives (LC-MS grade). Impurities in lower-grade acids or buffers can contribute significantly to baseline noise.[4][20] A bad batch of an additive can sometimes be the culprit for a sudden increase in baseline noise.[4]
Visualization: Contamination Entry Pathways
Caption: Common pathways for contaminants to enter the LC-MS/MS system.
Best Practices for Minimizing Contamination
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.[3] Purchase solvents in smaller bottles to ensure freshness.[11]
-
Avoid Plastic Storage: Do not store solvents or mobile phases in plastic containers, as plasticizers can leach into the liquid.[9][11] Use clean borosilicate glass reservoirs.[11]
-
Maintain Clean Glassware: Dedicate glassware for LC-MS mobile phase preparation. Never wash this glassware with detergents or in a dishwasher; rinse with high-purity water followed by an organic solvent like methanol.[3][11]
-
Filter Samples: Use appropriate syringe filters to remove particulates. To reduce extractables from the filter itself, pre-rinse the filter by discarding the first milliliter of filtrate.[6]
-
Wear Powder-Free Gloves: Change gloves frequently, especially after touching any surfaces not related to the LC-MS analysis.[11]
-
Implement Routine Maintenance: Regularly clean the MS ion source as per the manufacturer's guidelines.[21] A dirty source can be a major contributor to high background noise.[21] Incorporate system suitability tests and blank injections between sample sets to monitor for carryover and contamination.[1]
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. allumiqs.com [allumiqs.com]
- 10. researchgate.net [researchgate.net]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. academicstrive.com [academicstrive.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC Ghost Peaks [restek.com]
- 15. Ghost peaks in LC/MS - Chromatography Forum [chromforum.org]
- 16. Plasticizers in blank - Chromatography Forum [chromforum.org]
- 17. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Optimizing ESI vs APCI source for Cortisone-d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Cortisone-d2. The focus is on optimizing and troubleshooting Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources for this application.
Frequently Asked Questions (FAQs)
Q1: Which ionization source, ESI or APCI, is better for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be successfully used for the analysis of this compound. The optimal choice depends on the specific requirements of your assay, such as required sensitivity, sample matrix, and available instrumentation.
-
ESI is a soft ionization technique that is often favored for its high sensitivity, especially when analyzing polar compounds.[1][2] However, it is more susceptible to matrix effects, particularly ion suppression, which can be a significant issue when working with complex biological samples like plasma or serum.[3][4]
-
APCI is generally more suitable for less polar to non-polar compounds and is known to be more resistant to matrix effects compared to ESI.[1][5] For steroids, which are relatively non-polar, APCI can offer robust and reliable performance.[6][7] Some studies have reported better sensitivity with APCI for certain steroids.[7]
Q2: What are the typical sources of ion suppression in ESI analysis of this compound?
Ion suppression in ESI is a common issue that leads to reduced sensitivity and poor data reproducibility.[3][4] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[8] The primary sources of ion suppression in the analysis of this compound from biological matrices include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are major contributors to ion suppression in ESI.[8]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can hinder the ionization process.[8]
-
Endogenous Molecules: Other small molecules present in biological fluids can compete with this compound for ionization.[8]
Q3: How can I minimize matrix effects and ion suppression?
Minimizing matrix effects is crucial for accurate and precise quantification. Several strategies can be employed:
-
Robust Sample Preparation: The most effective approach is to remove interfering components before LC-MS analysis.[8]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is critical. This can be achieved by adjusting the gradient profile or using a column with a different stationary phase.[8]
-
Switching Ionization Source: If ion suppression remains a problem with ESI, switching to an APCI source is a viable option as it is generally less affected by matrix components.[6][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.
Q4: What are the expected precursor and product ions for this compound in positive ion mode?
For positive mode ESI-MS/MS, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The following table summarizes common Multiple Reaction Monitoring (MRM) transitions for cortisone (B1669442) and this compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 363.2 | 165.1 | Quantifier |
| This compound | 363.2 | 345.2 | Qualifier |
Note: The exact m/z values for this compound may vary slightly depending on the position of the deuterium (B1214612) labels. It is essential to optimize collision energies and other instrument parameters for your specific mass spectrometer.[9]
Troubleshooting Guides
This section addresses common problems encountered during the LC-MS analysis of this compound, with a focus on comparing ESI and APCI source performance.
Problem 1: Poor Signal Intensity or Low Sensitivity
| Possible Cause | Troubleshooting Steps for ESI | Troubleshooting Steps for APCI |
| Suboptimal Ionization | - Optimize mobile phase additives. While 0.1% formic acid is common, lower concentrations or alternative additives like ammonium (B1175870) fluoride (B91410) might improve ionization. - Ensure proper nebulizer and capillary positioning. - Check for and clean any salt buildup at the ion source entrance. | - Optimize the vaporizer temperature. Steroids require sufficient thermal energy for efficient vaporization and ionization.[10] - Adjust the corona discharge current.[10] - Ensure the mobile phase flow rate is optimal for the APCI source (often higher than for ESI).[2] |
| Ion Suppression | - Perform a post-column infusion experiment to confirm ion suppression.[8] - Improve sample cleanup using SPE or LLE to remove interfering matrix components.[8] - Modify the LC gradient to better separate this compound from the suppression zone.[8] | - While less common, matrix effects can still occur. Improve sample cleanup if necessary.[5] - APCI is generally less susceptible to ion suppression from non-volatile salts.[1] |
| Analyte Degradation | - ESI is a "soft" ionization technique and is less likely to cause in-source degradation of thermally labile compounds.[2] | - Cortisone is thermally stable, but excessive source temperatures could potentially lead to degradation. Optimize the vaporizer temperature carefully.[11] |
| Instrument Contamination | - Clean the ion source components, including the capillary, skimmer, and ion transfer tube. | - Clean the corona needle and the vaporizer. Contamination can affect the discharge and ionization efficiency. |
Problem 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Steps for ESI | Troubleshooting Steps for APCI |
| Co-eluting Isobaric Interferences | - Improve chromatographic resolution by using a longer column, a smaller particle size, or a different stationary phase. - Optimize MRM transitions to be highly specific for this compound. | - Similar to ESI, optimize chromatography to separate isobars. - APCI can sometimes produce different fragment ions than ESI, which may offer more specific MRM transitions. |
| Matrix Interferences | - Enhance sample preparation to remove more matrix components.[8] - Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly interfering compounds elute. | - While more robust, complex matrices can still introduce background noise. Improve sample cleanup if needed.[5] |
| Solvent Contamination | - Use high-purity LC-MS grade solvents and additives. - Check for contamination in the mobile phase reservoirs and lines. | - Ensure high-purity solvents are used. Contaminants can be ionized in the APCI source and contribute to background noise. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of corticosteroids using LC-MS/MS with ESI and APCI sources. The values are compiled from various studies and should be considered as a general guide.
| Parameter | ESI | APCI | References |
| Lower Limit of Quantification (LLOQ) | Can achieve low pg/mL to sub-ng/mL levels. | Can achieve similar or slightly higher LLOQs compared to ESI, depending on the analyte and matrix. | [12] |
| Linear Dynamic Range | Typically 3-4 orders of magnitude. | Often provides a wide linear dynamic range. | |
| Precision (%CV) | Generally <15%. | Generally <15%. | |
| Matrix Effects | More susceptible to ion suppression, especially from phospholipids. | Generally less susceptible to ion suppression from non-volatile matrix components. | [4][5][8] |
| Robustness | Can be less robust in complex matrices without extensive sample cleanup. | Often considered more robust for routine analysis in complex matrices. | [6] |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol provides a general starting point for method development. Optimization is required for specific instrumentation and sample types.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum, add an appropriate amount of a suitable internal standard (if this compound is not the internal standard).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Source: ESI or APCI, positive ion mode.
-
Ion Source Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in the FAQ section, optimized for the specific instrument.
Visualizations
Caption: Decision workflow for selecting between ESI and APCI.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. microsaic.com [microsaic.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
- 7. Comparative limitations and benefits of liquid chromatography - mass spectrometry techniques for analysis of sex steroids in tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. synnovis.co.uk [synnovis.co.uk]
Validation & Comparative
A Comparative Guide to Cortisone-d2 and Cortisone-d4 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cortisone (B1669442), the selection of a suitable internal standard is a critical determinant of assay accuracy and reliability. Deuterated analogs of the analyte are the preferred choice in mass spectrometry-based methods to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of two commonly used deuterated internal standards for cortisone: Cortisone-d2 and Cortisone-d4.
Performance Characteristics: A Side-by-Side Look
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and effectively correct for matrix effects. Both this compound and Cortisone-d4 have been successfully employed in quantitative assays for cortisone. The choice between them may be influenced by factors such as commercial availability, cost, and the specific requirements of the analytical method.
It is important to note that in many applications, a deuterated analog of a closely related steroid, such as Cortisol-d4, is used as the internal standard for cortisone quantification. This is a common practice in multi-analyte steroid panels.
Data Presentation
The following table summarizes the quantitative performance data for methods utilizing this compound and Cortisol-d4 for the analysis of cortisone, as reported in various scientific publications.
| Performance Parameter | Method using this compound | Method using Cortisol-d4 for Cortisone |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L[1] | 0.1 ng/mL (~0.28 nmol/L)[2] |
| Recovery | Data not explicitly reported | >89% for a panel of urinary steroids including cortisone[2] |
| Precision (Intra- and Inter-assay CV%) | Data not explicitly reported | <10% for a panel of urinary steroids including cortisone[2] |
| Accuracy | Data not explicitly reported | 85–105% for a panel of urinary steroids including cortisone[2] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and sample matrices.
Structural Differences
The primary difference between this compound and Cortisone-d4 lies in the number and location of the deuterium (B1214612) atoms.
-
This compound: The synonym 4-Pregnen-17α,21-diol-3,11,20-trione-1,2-d2 suggests that the two deuterium atoms are located at the C1 and C2 positions on the A-ring of the steroid structure.[]
-
Cortisol-d4: Commercially available as Cortisol-9,11,12,12-d4, this internal standard has four deuterium atoms located on the C and D rings. Although it is a deuterated analog of cortisol, its structural similarity and co-elution characteristics with cortisone make it a suitable internal standard in many applications.
Experimental Protocols
The following are generalized experimental protocols representative of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortisone using a deuterated internal standard.
Sample Preparation
A robust sample preparation is crucial for removing interfering substances from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method.
-
To 100 µL of serum or plasma, add the deuterated internal standard.
-
Add a precipitating agent (e.g., 300 µL of acetonitrile (B52724) or methanol (B129727), potentially containing zinc sulfate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified.
-
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
To 100 µL of serum, add the internal standard.
-
Add 2 mL of an organic solvent (e.g., ethyl acetate).[4]
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest samples, which is often necessary for achieving the lowest detection limits.
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the pre-treated sample (e.g., supernatant from PPT) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of cortisone and its deuterated internal standard are achieved using LC-MS/MS.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[4][5]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.[4][5]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the steroids.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[5]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The selection of appropriate precursor and product ions is crucial for specificity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisone | 361.2 | 163.1 (Quantifier), 121.0 (Qualifier)[1] |
| This compound | 363.2 (or higher depending on specific labeling) | Instrument dependent optimization required |
| Cortisol-d4 | 367.2 | 121.2[6] |
Note: MRM transitions and collision energies require optimization for the specific instrument being used.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of cortisone.
Cortisone Signaling Pathway
Caption: Simplified glucocorticoid signaling pathway.
Concluding Remarks
Both this compound and Cortisone-d4 (often as Cortisol-d4) are effective internal standards for the LC-MS/MS quantification of cortisone. The choice between them may depend on several factors:
-
Degree of Deuteration: A higher degree of deuteration (d4 vs. d2) can be advantageous in minimizing the potential for isotopic crosstalk, where the natural isotopic abundance of the analyte contributes to the signal of the internal standard.
-
Potential for Isotopic Effects: Deuterium labeling can sometimes lead to slight changes in chromatographic retention time compared to the unlabeled analyte. This "isotopic effect" could potentially lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute. The location and number of deuterium atoms can influence the magnitude of this effect.
-
Commercial Availability and Cost: Practical considerations such as the availability from chemical suppliers and the cost per analysis can also be deciding factors.
-
Method Validation: Regardless of the chosen internal standard, thorough method validation is essential to ensure that it performs adequately for the specific application and matrix, demonstrating acceptable linearity, accuracy, precision, and stability.
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cortisone-d2 with Deuterated Glucocorticoid Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of corticosteroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. These standards are crucial for correcting variations that can occur during sample preparation and analysis, including matrix effects. This guide provides an objective comparison of Cortisone-d2 with other commonly used deuterated glucocorticoid standards: Cortisol-d4, Prednisone-d5, and Dexamethasone-d5. The information presented is supported by a compilation of experimental data from various scientific sources to aid in the selection of the most appropriate internal standard for your analytical needs.
Performance Comparison of Deuterated Standards
The ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization. While direct head-to-head comparative studies for all these standards are limited, this section summarizes their performance characteristics based on available data from multiple studies.
Table 1: Summary of Quantitative Performance Data for Deuterated Glucocorticoid Standards
| Performance Parameter | This compound | Cortisol-d4 | Prednisone-d5 (inferred) | Dexamethasone-d5 | Source |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L | 3.45 nmol/L | ~0.5 ng/mL | 0.2 ng/mL | [1][2] |
| Intra-Assay Precision (%CV) | <10% | <10% | <15% | <5% | [3] |
| Inter-Assay Precision (%CV) | <10% | <10% | <15% | <10% | [3][4] |
| Accuracy/Recovery | Not explicitly reported | >89% | 97.2-102.2% | ~81.0% | [3][5] |
| Matrix Effect | Minimized by use of IS | No significant effects reported | Minimized by use of IS | Not explicitly reported | [6] |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of Prednisone-d5 is inferred from data on Prednisone. IS = Internal Standard.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable quantitative analysis. Below is a representative LC-MS/MS methodology for the analysis of cortisone (B1669442) and other glucocorticoids using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is crucial for removing interfering substances from biological matrices.
-
Sample Pre-treatment: To 500 µL of plasma or serum, add the selected deuterated internal standard (e.g., this compound) to a final concentration of 20 ng/mL.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Table 2: Typical LC-MS/MS Parameters for Glucocorticoid Analysis
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Analytes and Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| 361.2 | 343.2 | Qualifier | |
| This compound | 363.2 | 165.1 | Quantifier |
| Cortisol | 363.2 | 121.2 | Quantifier |
| Cortisol-d4 | 367.2 | 121.2 | Quantifier |
| Prednisone | 359.2 | 147.1 | Quantifier |
| Prednisone-d5 | 364.2 | 150.1 | Quantifier |
| Dexamethasone (B1670325) | 393.2 | 373.2 | Quantifier |
| Dexamethasone-d5 | 398.2 | 378.2 | Quantifier |
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantitative analysis of corticosteroids.
Logic of Quantification Using a Deuterated Internal Standard
Caption: The logical relationship for quantification using a deuterated internal standard.
Conclusion
The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable LC-MS/MS methods for corticosteroid analysis. This compound is a suitable choice for the quantification of cortisone, offering a close physicochemical match. However, in multi-analyte methods, other deuterated standards like Cortisol-d4, Prednisone-d5, and Dexamethasone-d5 are also effectively used. The ultimate decision should be based on the specific requirements of the assay, including the panel of analytes, the biological matrix, and thorough method validation. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions and develop high-quality analytical methods.
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 6. ovid.com [ovid.com]
A Comparative Guide to Mass Spectrometry Platforms for Cortisone-d2 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated internal standards like Cortisone-d2 is fundamental to the reliability of pharmacokinetic and bioequivalence studies. The choice of mass spectrometry platform is a critical determinant of analytical performance. This guide provides an objective comparison of leading mass spectrometry technologies—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a mass spectrometer significantly influences the sensitivity, selectivity, and overall robustness of a bioanalytical method.[1] Triple quadrupole instruments are widely considered the gold standard for targeted quantification due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1] However, recent advancements in high-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap have made them increasingly competitive for quantitative applications.[2]
The following table summarizes the typical quantitative performance characteristics for the analysis of corticosteroids, including what can be expected for this compound, on various mass spectrometer platforms. This data is a compilation from various application notes and research articles.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL[1] | Typically in the low pg/mL range; can be comparable to QqQ[1] | Low pg/mL to sub-ng/mL range; comparable to QqQ[1] |
| Linear Dynamic Range | > 3 orders of magnitude[1] | ≥ 4.3 orders of magnitude[1] | Up to 5 orders of magnitude[1] |
| Precision (%CV) | < 10%[1] | Typically < 15%[1] | < 10%[1] |
| Selectivity | High (using MRM)[1] | High (using high-resolution fragment ion selection)[3] | Very High (due to high resolution and accurate mass)[2] |
| Primary Quantitative Mode | Multiple Reaction Monitoring (MRM)[1] | Targeted High-Resolution MS/MS (e.g., Tof-MRM) | Parallel Reaction Monitoring (PRM) or High-Resolution Full Scan[1] |
Experimental Protocols
Robust and reproducible experimental protocols are crucial for accurate this compound quantification. The following sections detail common methodologies for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix (e.g., serum, plasma) and remove potential interferences. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) [1][4]
-
To 200 µL of serum, add a known amount of this compound internal standard.
-
Add 1.5 mL of a suitable organic solvent such as methyl-tert-butyl ether (MTBE) and vortex for 1 minute to facilitate extraction.[1]
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
Solid-Phase Extraction (SPE) [5]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., serum with internal standard) onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., hexane) to remove interfering substances.[6]
-
Elute the this compound with an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.[6]
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
Liquid Chromatography (LC)
Liquid chromatography is used to separate this compound from other components in the sample extract before it enters the mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., 100 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[1]
-
Gradient: A gradient elution is typically employed to achieve optimal separation.[1]
-
Flow Rate: 0.2 - 0.5 mL/min.[1]
-
Column Temperature: 40 °C.[1]
Mass Spectrometry (MS)
The mass spectrometer is responsible for the detection and quantification of this compound.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for cortisone (B1669442) analysis.[1]
-
Analyzer Settings:
-
Triple Quadrupole (QqQ): Set to MRM mode. The precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[1] Common MRM transitions for this compound are m/z 407.3 → 303.1 (quantifier) and 407.3 → 313.0 (qualifier).[7]
-
Q-TOF and Orbitrap: These instruments can be operated in a targeted high-resolution MS/MS mode (e.g., Tof-MRM, PRM) or a high-resolution full scan mode.[1] High-resolution instruments provide excellent selectivity by distinguishing the analyte signal from isobaric interferences with a high degree of confidence.[1]
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of cortisone, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Performance Showdown: Linearity, Accuracy, and Precision of Cortisone-d2 in Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of cortisone (B1669442) is critical for a wide range of studies. The choice of an appropriate internal standard is a cornerstone of a robust bioanalytical method, with stable isotope-labeled compounds like Cortisone-d2 being a popular choice. This guide provides a comparative overview of the performance characteristics—specifically linearity, accuracy, and precision—of analytical methods employing this compound as an internal standard, supported by experimental data from various studies.
Quantitative Performance at a Glance
The selection of an internal standard is a pivotal step in the development of quantitative analytical methods. An ideal internal standard should have physicochemical properties similar to the analyte, co-elute with it, and not be naturally present in the biological matrix. Deuterated standards such as this compound are frequently employed to compensate for variations during sample preparation and analysis. The following table summarizes the performance characteristics of an LC-MS/MS method for cortisone, providing context for what can be expected when using a deuterated internal standard like this compound.
| Performance Parameter | Method Using this compound (or similar deuterated standard) | Alternative Method Performance (e.g., Cortisone-d4 in a steroid panel) |
| **Linearity (R²) ** | > 0.99 | > 0.992 |
| Calibration Range | 0.25–500 ng/mL | Not explicitly stated for cortisone |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L | 3.45 nmol/L (for a multi-steroid panel including cortisol)[1] |
| Accuracy (% Recovery) | 91–114% | >89% (for a panel of urinary steroids including cortisone)[1] |
| Precision (% RSD / % CV) | < 13% | < 10% (for a panel of urinary steroids including cortisone)[1] |
Delving into the Data: Linearity, Accuracy, and Precision
A robust bioanalytical method must be thoroughly validated to ensure the reliability of the data. The key parameters of this validation are linearity, accuracy, and precision.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample over a defined range. For cortisone assays, a linearity with a coefficient of determination (R²) greater than 0.99 is typically achieved.[2] For instance, one validated LC-MS/MS method for urinary cortisone demonstrated excellent linearity in the range of 0.25-500 ng/mL.[2]
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into the sample matrix. For methods analyzing cortisone, accuracy is generally expected to be within 15% of the nominal value (20% at the LLOQ). Studies have shown that methods for glucocorticoids can achieve accuracy in the range of 91-114%.[3]
Precision is the degree of agreement among multiple measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For cortisone methods, the precision is typically required to be ≤15% (%CV), with some methods demonstrating even better performance at less than 10%.[2][4]
Experimental Protocols
A reliable and reproducible experimental protocol is the foundation of any quantitative bioanalytical method. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of cortisone using a deuterated internal standard like this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating analytes from complex biological matrices like plasma, serum, or urine.
-
Sample Pre-treatment: To 1 mL of the biological sample, add the this compound internal standard.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the cortisone and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of cortisone and its deuterated internal standard are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is often employed.[6]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for cortisone and this compound are monitored. For example:
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method for cortisone using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for simultaneous determination of key glucocorticoids in animal hair for applications in conservation biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. synnovis.co.uk [synnovis.co.uk]
Establishing Cortisone Reference Intervals: A Comparative Guide to the Cortisone-d2 Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing cortisone (B1669442) reference intervals, with a focus on the robust and highly accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Cortisone-d2 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is presented as the gold standard, offering superior performance compared to alternative analytical approaches. This document outlines the experimental protocols and presents supporting data to aid researchers in the selection and implementation of the most reliable methods for their studies.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The principle of isotope dilution mass spectrometry (ID-MS) involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[1][2] This "internal standard" is chemically identical to the endogenous cortisone but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] By tracking the ratio of the endogenous analyte to the internal standard, any variations in sample extraction, derivatization, and instrument response can be accurately corrected for, leading to highly precise and accurate quantification.[4]
Advantages of the this compound Method:
-
High Accuracy and Precision: The use of a deuterated internal standard that co-elutes with the analyte minimizes matrix effects and compensates for variations during sample preparation and analysis, resulting in superior accuracy and precision.[1][5]
-
High Specificity: LC-MS/MS provides excellent selectivity, reducing the risk of interference from other structurally similar steroids, a common issue with immunoassays.[4][6]
-
Robustness: The method is less susceptible to variations in experimental conditions, leading to more reliable and reproducible results across different laboratories and studies.[4]
Comparative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard, such as this compound, for the quantification of cortisone in various biological matrices. These data highlight the method's suitability for establishing reliable reference intervals.
Table 1: Performance Characteristics of Cortisone Quantification by LC-MS/MS with Deuterated Internal Standard in Serum/Plasma
| Parameter | Performance | Reference |
| Linearity Range | 0.08 - 120 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.08 ng/mL | [1] |
| Intra-day Precision (%CV) | ≤ 2.9% | [1] |
| Inter-day Precision (%CV) | ≤ 3.4% | [1] |
| Accuracy (Bias) | -3.7% to 2.8% | [1] |
| Matrix Effect | Minimal to none observed | [1] |
Table 2: Performance Characteristics of Cortisone Quantification by LC-MS/MS with Deuterated Internal Standard in Urine
| Parameter | Performance | Reference |
| Linearity Range | 0.25 - 500 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [7] |
| Intra-day Precision (%CV) | < 10% | [7] |
| Inter-day Precision (%CV) | < 10% | [7] |
| Trueness (Recovery) | Within 15% of the nominal value | [7] |
| Matrix Effect | No significant matrix effects observed | [7] |
Table 3: Performance Characteristics of Cortisone Quantification by LC-MS/MS with Deuterated Internal Standard in Saliva
| Parameter | Performance | Reference |
| Linearity Range | Up to 51.0 nmol/L | [8] |
| Lower Limit of Quantification (LLOQ) | 0.55 nmol/L | [8] |
| Intra-day Precision (%CV) | < 10% | [8] |
| Inter-day Precision (%CV) | < 10% | [8] |
| Ion Suppression | No ion suppression was observed | [8] |
Established Cortisone Reference Intervals using LC-MS/MS
The following table provides examples of cortisone reference intervals established using LC-MS/MS methods with deuterated internal standards in different populations and matrices. It is crucial to establish specific reference intervals for the population and matrix being studied, considering factors such as age, sex, and sample collection time.[9][10]
Table 4: Examples of Cortisone Reference Intervals Established by LC-MS/MS
| Matrix | Population | Reference Interval | Reference |
| Urine (24-hour) | Adults | 27.97 - 139.21 µ g/24-h | [7] |
| Saliva (Late-Night) | Adults | Upper Reference Limit: 13.5 nmol/L | [11] |
| Serum | Adults | Age-dependent, with a negative correlation | [9] |
Experimental Protocols
A detailed experimental protocol for the quantification of cortisone using this compound and LC-MS/MS is outlined below. This protocol can be adapted for different biological matrices.
Sample Preparation (Serum/Plasma)
A supported liquid extraction (SLE) is a common and effective method for extracting cortisone from serum or plasma.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample extract is then analyzed by LC-MS/MS.
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.[12]
-
Mobile Phases: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically employed.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for cortisone analysis.[7]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both cortisone and this compound are monitored.
Data Analysis and Reference Interval Calculation
The concentration of cortisone in each sample is calculated based on the peak area ratio of the analyte to the this compound internal standard. To establish reference intervals, a sufficiently large and well-characterized reference population is required.[9] The central 95% of the distribution of the measured cortisone values is typically used to define the reference interval.[9]
Comparison with Alternative Methods
While ID-MS with this compound is the recommended method, it is important to understand the limitations of alternative approaches.
Immunoassays
Immunoassays are widely used for hormone analysis but often suffer from a lack of specificity due to cross-reactivity with other structurally related steroids.[6] This can lead to inaccurate results and the establishment of unreliable reference intervals.[9]
LC-MS/MS without an Internal Standard
Performing LC-MS/MS analysis without an internal standard is not recommended for quantitative studies. This approach is highly susceptible to variations in sample preparation and instrument performance, leading to poor precision and accuracy.
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides the most accurate, precise, and specific approach for the quantification of cortisone in biological samples. This methodology is the gold standard for establishing reliable cortisone reference intervals, which are essential for the correct interpretation of clinical and research data. While immunoassays and LC-MS/MS without an internal standard exist, they are prone to significant analytical errors. For researchers, scientists, and drug development professionals seeking the highest quality data, the adoption of the this compound isotope dilution LC-MS/MS method is strongly recommended.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of cortisone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salivary cortisol and cortisone by LC-MS/MS: validation, reference intervals and diagnostic accuracy in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Performance of Cortisone-d2 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the selection of an appropriate internal standard is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Cortisone-d2 as an internal standard in various biological matrices, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their utility lies in their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and detection.[2] This guide will delve into the performance characteristics of this compound, compare it with other internal standards, and provide detailed experimental protocols for its use in different biological matrices.
Comparative Performance of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be naturally present in the sample matrix.[1] Deuterated standards like this compound fulfill these criteria by closely mimicking the physicochemical properties of endogenous cortisone (B1669442).[1]
This compound vs. Other Deuterated Internal Standards
While direct head-to-head comparative studies across a wide range of deuterated internal standards for cortisone analysis are not extensively documented, data from various validated methods provide a strong basis for comparison. The choice between different deuterated forms (e.g., this compound, Cortisone-d4, Cortisone-d8) may depend on factors like commercial availability, cost, and the specific requirements of the analytical method.[3] However, the key advantage of any deuterated cortisone is its ability to track the analyte throughout the analytical process, providing superior accuracy and precision.[4]
Deuterated vs. Non-Deuterated Internal Standards
Deuterated internal standards are unequivocally superior to non-deuterated (structural analog) internal standards for most applications.[1] Non-deuterated standards may have different retention times, extraction recoveries, and susceptibility to matrix effects, which can lead to less accurate and reproducible results.[5]
Table 1: General Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time.[1] | Retention time may differ significantly from the analyte.[1] |
| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution.[1] | Variable and often incomplete; differences in structure can lead to differential ionization suppression or enhancement.[1] |
| Accuracy & Precision | Generally high, leading to more reliable quantitative data.[4] | Can be compromised due to incomplete compensation for analytical variability. |
| Cost & Availability | Generally higher cost and may have more limited availability. | Often less expensive and more readily available. |
Performance of this compound in Biological Matrices
The performance of an analytical method using this compound is evaluated based on several key parameters, including the lower limit of quantification (LLOQ), precision, accuracy, and recovery. The following tables summarize these performance characteristics from studies utilizing deuterated internal standards for cortisone analysis in various biological matrices.
Table 2: Performance of Cortisone Analysis using Deuterated Internal Standards in Serum/Plasma
| Parameter | Performance Metric | Reference |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L | [6] |
| Intra-assay Precision (%CV) | < 8.9% | [7] |
| Inter-assay Precision (%CV) | < 8.9% | [7] |
| Accuracy (% Bias) | 89.2% to 98.8% | [8] |
| Recovery | 77.1% to 81.6% | [8] |
Table 3: Performance of Cortisone Analysis using Deuterated Internal Standards in Urine
| Parameter | Performance Metric | Reference |
| Lower Limit of Quantification (LLOQ) | 6 nmol/L | [9] |
| Intra-assay Precision (%CV) | < 6% | [9] |
| Inter-assay Precision (%CV) | < 8% | [9] |
| Accuracy | 94.8% to 106% | [10] |
| Linearity (r²) | > 0.998 | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of cortisone in biological matrices using this compound as an internal standard.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix and the desired level of cleanliness of the final extract. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12][13]
1. Protein Precipitation (PPT) for Serum/Plasma:
-
To 100 µL of serum or plasma, add the this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Serum/Plasma:
-
To 200 µL of serum, add the this compound internal standard.[14]
-
Add 1.5 mL of an organic solvent such as methyl-tert-butyl ether (MTBE).[14]
-
Vortex the mixture for 1 minute to ensure thorough extraction.[14]
-
Centrifuge to separate the aqueous and organic layers.[14]
-
Transfer the organic layer to a clean tube.[14]
-
Evaporate the solvent to dryness under a stream of nitrogen.[14]
-
Reconstitute the residue in the initial mobile phase for injection.[14]
3. Solid-Phase Extraction (SPE) for Urine:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample (to which this compound has been added) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the cortisone and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The separation and detection of cortisone and this compound are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 4: Typical LC-MS/MS Conditions for Cortisone Analysis
| Parameter | Recommended Condition |
| LC Column | C18 or PFP (e.g., 2.1 x 100 mm, <3 µm particle size)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride[15] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[15] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.6 mL/min[15] |
| Column Temperature | 35 - 50 °C[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Cortisone: 361.2 -> 163.1 (Quantifier), 361.2 -> 343.2 (Qualifier)[15] |
| This compound: Specific transitions would be monitored based on the deuteration pattern. |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. gdx.net [gdx.net]
- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. research.unipd.it [research.unipd.it]
- 12. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Superiority of 13C-Labeled Internal Standards Over Cortisone-d2 in Quantitative Analysis
A detailed comparison for researchers, scientists, and drug development professionals.
In the realm of bioanalysis, particularly in drug development and clinical research, the accurate quantification of endogenous compounds like cortisone (B1669442) is paramount. The gold standard for such measurements is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard (SIL-IS). While deuterated standards, such as Cortisone-d2, have been traditionally employed, there is a growing body of evidence and a strong theoretical basis supporting the superiority of 13C-labeled internal standards. This guide provides an objective comparison of the performance of this compound with 13C-labeled cortisone, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately compensating for any variations. It is in this regard that 13C-labeled standards demonstrate a distinct advantage over their deuterated counterparts.
Chromatographic Co-elution: A significant challenge with deuterated standards is the potential for chromatographic separation from the native analyte, an issue known as the "isotope effect." The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to earlier elution of the deuterated standard from the analytical column. This lack of co-elution can compromise the accuracy of quantification, especially in the presence of matrix effects that may differ across the elution profile. In contrast, 13C-labeled standards have nearly identical polarity and hydrophobicity to the unlabeled analyte, resulting in perfect co-elution and more reliable correction for matrix effects.
Isotopic Stability: Deuterium atoms in a molecule can sometimes be susceptible to back-exchange with hydrogen atoms from the surrounding matrix or solvent, particularly if they are located at exchangeable positions. This can lead to a decrease in the concentration of the labeled standard and an overestimation of the analyte concentration. 13C atoms, being an integral part of the carbon skeleton of the molecule, are not prone to such exchange, ensuring greater isotopic stability throughout the analytical process.
Quantitative Data Presentation
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard
| Performance Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L | [1] |
| Linearity (r²) | >0.99 | [2] |
| Intra-assay Precision (%CV) | 1.5 - 5.3% | [2] |
| Inter-assay Precision (%CV) | 1.9 - 6.0% | [2] |
| Accuracy/Recovery | 89.2 - 98.8% | [2] |
Note: The data presented is compiled from a study focused on a multi-steroid panel and a study on cortisol and cortisone, and specific performance for cortisone with this compound may vary based on the exact methodology.
Table 2: Performance Characteristics of a GC-MS Method Using 13C-Labeled Cortisone Internal Standard
| Performance Parameter | Reported Value | Reference |
| Sensitivity Limit | 50 pg per injection | [3] |
| Within-day Reproducibility (Relative Error) | < 3.07% | [3] |
| Inter-assay Coefficient of Variation (CV) | < 1.80% | [3] |
Note: This data is from a Gas Chromatography-Mass Spectrometry (GC-MS) method, and performance in an LC-MS/MS method may differ. However, it demonstrates the high precision and accuracy achievable with 13C-labeled standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are generalized protocols for the quantification of cortisone using either a deuterated or a 13C-labeled internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma
-
To 100 µL of serum or plasma, add a known amount of the internal standard (either this compound or 13C-labeled cortisone).
-
Add 1.0 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 1 minute to extract the steroids.[2]
-
Centrifuge the sample at approximately 3000 x g for 5 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40-50°C).
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol (B129727):water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for steroid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is employed to separate cortisone from other endogenous compounds.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for cortisone analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for cortisone, this compound, and the 13C-labeled cortisone are monitored.
-
Mandatory Visualizations
Cortisone Metabolic Pathway
The following diagram illustrates the key enzymatic conversion in the metabolism of cortisol to cortisone.
Caption: Cortisol and cortisone interconversion by 11β-HSD enzymes.
Experimental Workflow for Cortisone Quantification
This diagram outlines the typical workflow for the quantification of cortisone in a biological sample using an internal standard.
Caption: General experimental workflow for cortisone analysis.
Logical Relationship of Internal Standard-Based Quantification
The following diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of endogenous and 13C-labelled cortisols and cortisones in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Methods Utilizing Cortisone-d2 as an Internal Standard
This guide provides an objective comparison of analytical methods using Cortisone-d2 as an internal standard for the quantification of cortisone (B1669442). The information is targeted toward researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards, such as this compound, is a critical component in quantitative mass spectrometry to ensure accuracy and reliability by correcting for variations during sample processing and analysis.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for this application, offering high specificity and sensitivity.[1][3]
Quantitative Performance Data
Table 1: Comparison of Deuterated Internal Standards for Cortisone Analysis
| Performance Parameter | This compound | Cortisone-d4 (as part of a steroid panel) |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L[4] | Not explicitly reported for cortisone alone, but a multi-steroid panel had an LLOQ of 3.45 nmol/L for cortisol[4] |
| Recovery | Data not available in reviewed literature | >89% for a panel of urinary steroids including cortisone[4] |
| Precision (Intra- and Inter-assay CV%) | Data not available in reviewed literature | <10% for a panel of urinary steroids including cortisone[4] |
| Accuracy | Data not available in reviewed literature | 85-105% for a panel of urinary steroids including cortisone[4] |
| Matrix Effects | Not explicitly reported, but the use of a deuterated standard is intended to minimize this.[4] | Not explicitly reported, but the use of a deuterated standard is intended to minimize this.[4] |
Note: The data for Cortisone-d4 is from a method for the simultaneous determination of multiple urinary steroids. The performance of Cortisone-d4 specifically for cortisone quantification may vary.[4]
Table 2: Typical Performance of Mass Spectrometry Platforms for Corticosteroid Analysis
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL[5] | Low pg/mL range, comparable to QqQ[5] | Low pg/mL to sub-ng/mL range, comparable to QqQ[5] |
| Linear Dynamic Range | > 3 orders of magnitude[5] | ≥4.3 orders of magnitude[5] | Up to 5 orders of magnitude[5] |
| Precision (%CV) | < 10%[5] | Typically < 15%[5] | < 10%[5] |
Experimental Protocols
Robust and well-defined experimental protocols are essential for reproducible and reliable quantification of cortisone using this compound. The most common methodologies involve extensive sample preparation followed by LC-MS/MS analysis.
Sample Preparation
The goal of sample preparation is to extract cortisone and this compound from the biological matrix (e.g., serum, plasma, saliva, urine) and remove potential interferences.[4][6] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for purifying and concentrating analytes from complex matrices.[1][4]
-
Conditioning: The SPE cartridge is conditioned with methanol (B129727) and then water.[1]
-
Loading: The biological sample, spiked with this compound, is loaded onto the cartridge.[1]
-
Washing: The cartridge is washed with a low-organic solvent to remove interfering substances.[1]
-
Elution: Cortisone and this compound are eluted with a high-organic solvent.[1]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
-
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
-
An appropriate amount of this compound is added to the serum sample.[5]
-
An extraction solvent like methyl-tert-butyl ether (MTBE) is added, and the mixture is vortexed.[5]
-
The sample is centrifuged to separate the organic and aqueous layers.[5]
-
The organic layer containing the analyte and internal standard is transferred and evaporated to dryness.[5]
-
The residue is reconstituted for analysis.[5]
-
-
Supported Liquid Extraction (SLE): This technique uses a solid support impregnated with an aqueous phase to facilitate the extraction.
LC-MS/MS Parameters
The separation and detection of cortisone and this compound are achieved using LC-MS/MS.[4][5]
-
Liquid Chromatography (LC):
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).[1][5]
-
Gradient: A gradient elution is employed for optimal separation.[1][5]
-
Flow Rate: Typical flow rates are in the range of 0.2 - 0.5 mL/min.[5]
-
Column Temperature: A constant temperature, often 40 °C, is maintained.[1][5]
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
Experimental Workflow for Cortisone Analysis
The following diagram illustrates a typical workflow for the analysis of cortisone in a biological sample using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Cortisone-d2 Disposal
For laboratory professionals engaged in cutting-edge research and drug development, the meticulous management of chemical compounds is paramount. This guide provides an essential operational and disposal plan for Cortisone-d2, ensuring the safety of personnel and compliance with environmental regulations. Due to the hazardous nature of its non-deuterated counterpart, Cortisone, which is suspected of damaging fertility or the unborn child, it is prudent to handle this compound with the same level of caution.[1][2]
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to establish a safe handling environment. All manipulations of this compound powder, such as weighing and reconstitution, must be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended. For activities with a higher potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable nitrile gloves.[1] |
| Body Protection | Gown/Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls are recommended for head-to-toe protection.[1] |
| Eye Protection | Goggles | Chemical splash goggles or safety glasses with side shields should be worn.[1] |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.[1] All materials that have come into contact with this compound are to be considered hazardous waste.[1]
Waste Identification and Segregation:
-
Identify all contaminated materials: This includes unused or expired this compound, empty primary containers, contaminated PPE (gloves, gowns, etc.), labware (pipette tips, vials), and any spill cleanup materials.[1]
-
Segregate hazardous waste: Do not mix this compound waste with other laboratory waste streams.[1]
Containment and Labeling:
-
Use appropriate containers: Collect all this compound waste in a dedicated, leak-proof, and sealable container.[1] Hazardous pharmaceutical waste is often collected in black containers.[1]
-
Label containers clearly: The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the full chemical name, "this compound".[3]
Storage and Final Disposal:
-
Secure storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[1]
-
Professional disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[2] The recommended method for such waste is high-temperature incineration.[1][4]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper handling and disposal of this compound in a laboratory setting.
This comprehensive guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for complete and detailed procedures.
References
Essential Safety and Logistical Information for Handling Cortisone-d2
For researchers, scientists, and drug development professionals, the safe and compliant handling of active pharmaceutical ingredients (APIs) like Cortisone-d2 is paramount. This document provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and engineering controls to minimize exposure and ensure laboratory safety.
Hazard Classification and Safety Precautions
General Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[4][5]
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure to this compound powder.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear chemical safety goggles with side shields.[3][5] |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable nitrile gloves.[1][7] Change gloves regularly or immediately if contaminated.[7] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][7] For extensive handling, coveralls may be necessary.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended, especially if engineering controls are not sufficient or if irritation is experienced.[1][4] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocols
Storage of this compound
Proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Store in a well-closed container, refrigerated at 4°C for short-term storage.[3][5] For long-term storage, -20°C is often recommended.[8]
-
Protection from Light: Store in the dark or in amber vials to prevent photodegradation.[8]
-
Inert Atmosphere: To prevent oxidation, handle and store under an inert atmosphere like nitrogen or argon.[8]
Preparation of Stock and Working Solutions
Accurate preparation of solutions is fundamental for reliable experimental results.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[8]
-
Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Quantitatively transfer the standard to a Class A volumetric flask.
-
Add a small amount of a suitable solvent, such as methanol, to dissolve the standard.[8] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[8]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be placed in a designated hazardous pharmaceutical waste container.[1]
Disposal Procedure
-
Segregate: Do not mix hazardous pharmaceutical waste with other waste streams.[1]
-
Contain: Place all contaminated items in a leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste".[1]
-
Store: Store the waste container in a secure, designated area away from general laboratory traffic.[1]
-
Dispose: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration is a common method for this type of waste.[1]
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully collect the spilled material and absorbent into a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
